molecular formula C30H52O26 B15573361 Lantanose A

Lantanose A

Cat. No.: B15573361
M. Wt: 828.7 g/mol
InChI Key: ZFGVMMVMFNPHAQ-UHFFFAOYSA-N
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Description

Lantanose A is a useful research compound. Its molecular formula is C30H52O26 and its molecular weight is 828.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-hydroxy-2,3,4,5-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-7-13(37)17(41)21(45)27(49-7)53-11(5-35)25(55-29-23(47)19(43)15(39)9(3-33)51-29)26(56-30-24(48)20(44)16(40)10(4-34)52-30)12(6-36)54-28-22(46)18(42)14(38)8(2-32)50-28/h5,7-34,36-48H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVMMVMFNPHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lantanose A: A Technical Guide on its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery and natural sources of Lantanose A, an oligosaccharide identified from the roots of Lantana camara. While the initial discovery is well-documented, specific details regarding its biological activities and the precise, reproducible protocol for its isolation remain limited in widely accessible scientific literature. This document synthesizes the available information, outlines a generalized experimental approach for its extraction and purification, and discusses the known biological landscape of its source organism, offering a foundational resource for researchers interested in this molecule.

Discovery of this compound

This compound was first reported in 1992 by a team of researchers led by W.D. Pan.[1] In their investigation of the chemical constituents of the roots of Lantana camara, a plant belonging to the Verbenaceae family, they isolated and identified two novel oligosaccharides. These new compounds were named this compound and Lantanose B.[1] The identification was based on spectral analysis, including 1H-NMR, 13C-NMR, FD-MS, and GC-MS, as well as physico-chemical constants and the preparation of derivatives.[1]

Table 1: Discovery Details of this compound

Parameter Information Reference
Year of Discovery 1992[1]
Discovering Scientists Pan W.D., Li Y.J., Mai L.T., Ohtani K., Kasai R., Tanaka O.[1]
Original Publication Yao Xue Xue Bao (Acta Pharmaceutica Sinica)[1]
Natural Source Roots of Lantana camara[1]
Method of Identification Spectral Analysis (NMR, MS), Physico-chemical constants[1]

Natural Sources

The primary and thus far only documented natural source of this compound is the roots of the plant Lantana camara.[1] This species is a flowering shrub native to the American tropics but has become a widespread invasive species in many other parts of the world. It is known to produce a wide array of secondary metabolites, including terpenoids, flavonoids, iridoid glycosides, and oligosaccharides. The presence of this compound has been specifically localized to the root system of the plant.

Experimental Protocols: Isolation of this compound

Generalized Protocol for this compound Isolation

This protocol is a generalized representation and may require optimization for specific laboratory conditions and material.

  • Preparation of Plant Material:

    • Collect fresh roots of Lantana camara.

    • Wash the roots thoroughly to remove soil and other debris.

    • Air-dry the roots in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) until brittle.

    • Grind the dried roots into a coarse powder using a mechanical grinder.

  • Extraction:

    • The powdered root material is subjected to solvent extraction. The original paper specifies an ethanolic extract.[1] A common procedure would be maceration or Soxhlet extraction with 80% ethanol.

    • The resulting extract is filtered to remove solid plant material.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification:

    • The crude extract, rich in various compounds, is then subjected to a series of chromatographic techniques to isolate the oligosaccharides.

    • Liquid-Liquid Partitioning: The crude extract may be partitioned between different solvents (e.g., water and n-butanol) to separate compounds based on polarity. Oligosaccharides are typically enriched in the aqueous or butanolic phase.

    • Column Chromatography: The enriched fraction is then subjected to column chromatography. Common stationary phases for oligosaccharide separation include silica (B1680970) gel, Sephadex (for size exclusion), or activated charcoal.

    • A gradient elution system with increasing polarity (e.g., a mixture of chloroform, methanol, and water in varying ratios) is typically employed to separate the different oligosaccharides.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC), with visualization using a reagent specific for sugars (e.g., aniline (B41778) phthalate (B1215562) or sulfuric acid charring).

    • Fractions containing compounds with similar TLC profiles to this compound are pooled.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the pooled fractions are subjected to preparative HPLC, likely using a column designed for carbohydrate separation (e.g., an amino-bonded or HILIC column) with an acetonitrile/water mobile phase.

  • Structure Elucidation:

    • The purified compound is then analyzed using spectroscopic methods (NMR, Mass Spectrometry) to confirm its identity as this compound.

LantanoseA_Isolation_Workflow start Start: Dried Lantana camara Root Powder extraction Solvent Extraction (e.g., 80% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., n-Butanol/Water) crude_extract->partitioning aqueous_phase Oligosaccharide-Enriched Fraction partitioning->aqueous_phase column_chrom Column Chromatography (e.g., Silica Gel, Sephadex) aqueous_phase->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooled_fractions Pooled this compound Fractions fraction_collection->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc purified_lantanose_a Purified this compound prep_hplc->purified_lantanose_a structure_elucidation Structural Elucidation (NMR, MS) purified_lantanose_a->structure_elucidation

Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific information in the peer-reviewed literature regarding the biological activities of purified this compound. Scientific studies have predominantly focused on the pharmacological effects of crude extracts of Lantana camara, which contain a complex mixture of phytochemicals.

Lantana camara extracts have been reported to possess a wide range of biological activities, including:

  • Antimicrobial

  • Antifungal

  • Insecticidal

  • Nematicidal

  • Anti-inflammatory

  • Antioxidant

These activities are generally attributed to other classes of compounds present in the plant, such as triterpenoids (e.g., lantanilic acid), flavonoids, and iridoid glycosides.

While no specific signaling pathways have been elucidated for this compound, plant-derived oligosaccharides, in general, are an area of growing research interest for their potential health benefits. Many are considered prebiotics, which can modulate the gut microbiota. Some have also been shown to possess immunomodulatory properties. Without direct experimental evidence, any potential biological role for this compound remains speculative.

Biological_Activity_Overview lantana_camara Lantana camara Plant extracts Crude Extracts (Roots, Leaves, etc.) lantana_camara->extracts lantanose_a This compound (Purified Oligosaccharide) lantana_camara->lantanose_a bioactivities Reported Biological Activities extracts->bioactivities node1 Antimicrobial node2 Anti-inflammatory node3 Antioxidant unknown_activity Specific Biological Activity: Currently Undocumented lantanose_a->unknown_activity potential_activity Potential Bioactivities of Oligosaccharides (e.g., Prebiotic, Immunomodulatory) unknown_activity->potential_activity

Relationship of this compound to the known bioactivities of its source.

Future Directions

The lack of data on the biological effects of this compound presents a clear opportunity for future research. Key areas for investigation include:

  • Re-isolation and Characterization: A full, detailed report on the isolation and complete structural confirmation of this compound would be invaluable to the scientific community.

  • In Vitro Bioassays: Screening of purified this compound in a variety of bioassays to determine its potential antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.

  • Prebiotic Potential: Investigating the ability of this compound to be utilized by beneficial gut bacteria.

  • Immunomodulatory Effects: Assessing the impact of this compound on immune cell function and cytokine production.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the underlying signaling pathways would be warranted.

Conclusion

This compound is a novel oligosaccharide discovered in the roots of Lantana camara. While its existence and source are documented, a significant knowledge gap remains concerning its specific biological functions and the precise methodology for its isolation. This guide provides a summary of the current state of knowledge and a framework for future research into this potentially valuable natural product. Further investigation is required to unlock the therapeutic potential of this compound.

References

The Uncharted Territory of Lantanose A Synthesis: A Technical Guide to its Biosynthesis in Lana camara

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[SHANGHAI, CHINA] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the putative biosynthetic pathway of Lantanose A, a bioactive pentacyclic triterpenoid (B12794562) from the invasive plant species Lantana camara. While the complete enzymatic cascade remains to be fully elucidated, this whitepaper synthesizes current knowledge on triterpenoid biosynthesis to propose a likely pathway, presenting available quantitative data and detailed experimental protocols to guide future research in this promising area of natural product chemistry.

This compound, also known as Lantadene A, belongs to the oleanane (B1240867) class of triterpenoids and has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This guide addresses the current gap in knowledge by constructing a putative pathway based on analogous biosynthetic routes in other plant species.

A Putative Pathway to this compound

The biosynthesis of this compound in Lantana camara is hypothesized to commence with the cyclization of the ubiquitous precursor, 2,3-oxidosqualene. This intricate process is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the formation of the oleanane scaffold characteristic of this compound, a β-amyrin synthase is the likely initiating enzyme.

Following the formation of the β-amyrin backbone, a series of oxidative modifications are required to yield the final this compound structure. These reactions, including hydroxylations and the formation of a carboxylic acid group, are believed to be catalyzed by cytochrome P450 monooxygenases (P450s). While the specific P450s from Lantana camara have yet to be identified and characterized, enzymes from the CYP716 and CYP72 families are known to be heavily involved in the oxidation of oleanane-type triterpenoids in other plant species.[1]

The final steps in the biosynthesis of some triterpenoids involve glycosylation, a process mediated by UDP-glycosyltransferases (UGTs). However, as this compound is an aglycone, this step may not be directly involved in its formation but could be relevant for other related triterpenoids found in Lantana camara.

Putative Biosynthesis of this compound cluster_0 Mevalonate (MVA) Pathway cluster_1 Terpenoid Backbone Biosynthesis cluster_2 This compound Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) IPP_DMAPP IPP + DMAPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP_DMAPP->Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase 2,3-Oxidosqualene_2 2,3-Oxidosqualene β-Amyrin β-Amyrin 2,3-Oxidosqualene_2->β-Amyrin β-Amyrin Synthase (Oxidosqualene Cyclase) Intermediates Intermediates β-Amyrin->Intermediates Cytochrome P450s (e.g., CYP716, CYP72 families) This compound This compound Intermediates->this compound Further Oxidations Extraction and Isolation Workflow start Dried & Powdered Lantana camara Leaves extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) filtration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Preparative HPLC or Crystallization fractionation->purification end Pure this compound purification->end Gene Characterization Workflow start Lantana camara Transcriptome Data gene_mining Candidate Gene Identification (OSCs, P450s) start->gene_mining cloning Gene Cloning into Expression Vector gene_mining->cloning expression Heterologous Expression (e.g., Yeast, N. benthamiana) cloning->expression assay Enzyme Assay with Substrate (e.g., 2,3-oxidosqualene) expression->assay analysis Product Analysis (GC-MS, LC-MS) assay->analysis end Functional Characterization of Biosynthetic Enzyme analysis->end

References

Physical and chemical properties of Lantanose A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A is a novel oligosaccharide first isolated from the roots of Lantana camara, a plant belonging to the Verbenaceae family. This technical guide provides a summary of the available scientific information on the physical and chemical properties of this compound, alongside the methodologies employed for its characterization. Due to the limited availability of detailed primary data in publicly accessible literature, this guide synthesizes information from abstracts and review articles citing the original discovery.

Chemical Structure

This compound is a trisaccharide with the systematic name α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→3)-D-glucopyranose. Its structure was elucidated based on spectral analysis and chemical derivatization.[1]

Physical and Chemical Properties

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyDataReference
Molecular Formula C₁₈H₃₂O₁₆Calculated
Molecular Weight 504.44 g/mol Calculated
Structure α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→3)-D-glucopyranose[1]
Physico-chemical Constants Determined, but specific values not available in the abstract.[1]

Experimental Protocols

The following sections outline the general experimental methodologies that were likely employed in the isolation and characterization of this compound, based on the abstract of the original study.[1]

1. Isolation of this compound from Lantana camara Roots

The isolation of oligosaccharides from plant material typically involves the following steps:

  • Extraction: The dried and powdered roots of Lantana camara are extracted with a polar solvent, such as ethanol, to isolate a wide range of compounds, including oligosaccharides.[1]

  • Fractionation: The crude ethanolic extract is then subjected to further purification steps. This may involve partitioning with solvents of varying polarities to remove non-polar compounds.

  • Chromatography: The resulting polar fraction is typically purified using various chromatographic techniques. These can include:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel or activated charcoal to separate compounds based on their polarity.

    • Gel Permeation Chromatography: To separate molecules based on their size.

    • High-Performance Liquid Chromatography (HPLC): For final purification of the isolated oligosaccharide.

Caption: General workflow for the isolation of this compound.

2. Structure Elucidation of this compound

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR (Proton NMR): To determine the number and environment of hydrogen atoms, including the anomeric protons which are characteristic of the glycosidic linkages.

    • ¹³C-NMR (Carbon NMR): To determine the number and types of carbon atoms in the molecule. The chemical shifts of the anomeric carbons are indicative of the α or β configuration of the glycosidic bonds.

  • Mass Spectrometry (MS):

    • Field Desorption Mass Spectrometry (FD-MS): A soft ionization technique used to determine the molecular weight of non-volatile and thermally labile molecules like oligosaccharides.[1]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would have been used on derivatized (e.g., permethylated and hydrolyzed) samples of this compound to identify the constituent monosaccharides and their linkage positions.[1]

Structure_Elucidation cluster_spectroscopy Spectroscopic Analysis cluster_chemical Chemical Analysis NMR 1H-NMR & 13C-NMR Structure Structure of this compound NMR->Structure MS FD-MS & GC-MS MS->Structure Derivatization Preparation of Derivatives Derivatization->Structure Lantanose_A This compound Lantanose_A->NMR Lantanose_A->MS Lantanose_A->Derivatization

Caption: Methodologies for the structure elucidation of this compound.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding any signaling pathways in which this compound is involved. The biological activity of this compound has not been reported. Further research is required to determine the pharmacological and biological functions of this oligosaccharide.

This compound is a structurally defined trisaccharide isolated from the roots of Lantana camara. While its chemical structure has been elucidated, detailed quantitative physical and chemical data, as well as its biological functions, remain to be investigated. This guide provides a foundational understanding of this compound based on the available information and outlines the general experimental approaches for its study. Further research into this compound could reveal novel biological activities and potential applications in drug development.

References

Lantanose A: An Obscure Oligosaccharide with Undetermined Biological Significance in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 3, 2025

Executive Summary

Lantanose A is a carbohydrate, specifically a trisaccharide, that has been isolated from the roots of Lantana camara. Despite its identification over three decades ago, a thorough review of the scientific literature reveals a significant gap in our understanding of its biological role within plants. Information regarding its specific biosynthetic pathway, its physiological functions, and its involvement in any signaling cascades remains largely unavailable. Consequently, the development of a comprehensive technical guide on the biological significance of this compound in plants is not feasible at this time due to the lack of requisite scientific data. This document outlines the currently available information on this compound and highlights the areas where further research is needed.

Introduction

The genus Lantana is a source of a diverse array of secondary metabolites, many of which have been studied for their pharmacological and biological activities.[1] These compounds include well-known terpenoids, flavonoids, and iridoid glycosides.[2] Among the less-studied constituents are the oligosaccharides found in the roots of these plants. This guide focuses on one such compound, this compound, with the aim of collating the existing knowledge regarding its structure and biological importance in the plant kingdom.

Chemical Structure of this compound

This compound was first isolated and named in 1992 from an ethanolic extract of Lantana camara roots.[3] It is classified as an oligosaccharide, a complex carbohydrate made up of a small number of monosaccharide units.[4]

Based on the initial characterization, this compound is a trisaccharide, meaning it is composed of three simple sugar units. The reported structure is α-D-galactosyl-(1→6)-α-D-galactosyl-(1→3)-D-glucose.[3] This indicates that it consists of two galactose molecules and one glucose molecule linked together by specific glycosidic bonds.

Table 1: Chemical Identity of this compound

PropertyDescriptionCitation
Compound Name This compound[3]
Source Roots of Lantana camara[3]
Compound Class Oligosaccharide (Trisaccharide)[3]
Monosaccharide Composition D-galactose, D-glucose[3]

Biosynthesis of this compound in Plants

Detailed information on the specific biosynthetic pathway of this compound is not available in the current scientific literature. However, the general synthesis of oligosaccharides in plants involves the action of enzymes called glycosyltransferases.[5] These enzymes transfer sugar moieties from an activated donor molecule to an acceptor molecule, sequentially building the oligosaccharide chain.[5] It can be presumed that the biosynthesis of this compound follows a similar enzymatic process, but the specific glycosyltransferases and the regulatory mechanisms involved in its production in Lantana camara roots have not been identified.

Biological Significance of this compound in Plants: A Knowledge Gap

A comprehensive search of scientific databases reveals a significant absence of information regarding the biological function of this compound in plants. While other oligosaccharides in plants are known to play various roles, no specific functions have been attributed to this compound.

Generally, plant oligosaccharides can function as:

  • Storage carbohydrates: Some oligosaccharides, like the raffinose (B1225341) series, are involved in energy storage, particularly in seeds and vegetative tissues.[4]

  • Transport molecules: They can be involved in the transport of sugars throughout the plant.[4]

  • Signaling molecules: Certain oligosaccharides can act as signaling molecules in plant defense responses and development.

  • Stress protectants: Accumulation of some oligosaccharides has been linked to tolerance against environmental stresses such as cold and drought.[6]

While this compound may potentially be involved in one or more of these functions within Lantana camara, there is currently no direct experimental evidence to support any specific role.

Signaling Pathways and Experimental Data: The Uncharted Territory

Consistent with the lack of knowledge about its biological function, there are no described signaling pathways in which this compound is a component. The core requirements for an in-depth technical guide, such as quantitative data from experimental studies and detailed protocols, are therefore absent from the literature. No studies have been published that measure the effects of this compound on plant physiology, gene expression, or enzymatic activity.

Data Presentation

No quantitative data on the biological effects of this compound in plants is available to be summarized.

Experimental Protocols

The original 1992 study describes the isolation of this compound from an ethanolic extract of Lantana camara roots followed by chromatographic separation.[3] However, detailed modern experimental protocols for the quantification of this compound, its use in biological assays with plants, or methods to study its potential physiological effects are not published.

Visualization of Pathways and Workflows

Due to the lack of information on any signaling pathways or defined experimental workflows involving this compound, no diagrams can be generated. For illustrative purposes, a conceptual workflow for the potential future study of this compound is provided below. This diagram is hypothetical and does not represent any published experimental work.

G cluster_extraction Isolation and Characterization cluster_hypothesis Functional Hypothesis Testing A Lantana camara Roots B Ethanolic Extraction A->B C Chromatographic Purification B->C D Structure Elucidation (NMR, MS) C->D E Hypothesize Biological Role (e.g., Defense, Stress Tolerance) D->E Pure this compound F Develop Bioassays (e.g., Pathogen challenge, Drought stress) E->F G Treat Plants with this compound F->G H Quantitative Analysis (e.g., Gene expression, Metabolite levels) G->H

Figure 1. A hypothetical workflow for future research on the biological significance of this compound.

Conclusion and Future Directions

This compound is a structurally identified trisaccharide from the roots of Lantana camara. Beyond its initial isolation and characterization, there is a profound lack of scientific information regarding its biosynthesis, its biological significance in plants, and any potential roles in cellular signaling. The absence of this fundamental knowledge makes it impossible to provide an in-depth technical guide as requested.

The field would greatly benefit from further research to elucidate the function of this obscure oligosaccharide. Future studies could focus on:

  • Developing quantitative methods to measure this compound levels in different tissues of Lantana camara and under various environmental conditions.

  • Synthesizing this compound to enable its use in biological assays to test its effects on plant growth, development, and stress responses.

  • Identifying the genes and enzymes responsible for its biosynthesis in Lantana camara.

Such research would be a prerequisite for understanding the biological significance of this compound and for any potential applications in agriculture or drug development.

References

Lantanose A: A Technical Guide on its Origins and Potential Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Lantanose A is a novel oligosaccharide isolated from the roots of Lantana camara, a plant with a rich history in traditional medicine across various cultures. While direct pharmacological studies on this compound are currently lacking, the well-documented therapeutic properties of Lantana camara root extracts, including anti-inflammatory, antimicrobial, and antioxidant activities, provide a compelling basis for investigating the potential bioactivities of this complex carbohydrate. This technical guide synthesizes the available information on the traditional medicinal uses of Lantana camara roots, details the experimental evidence for the biological activities of its extracts, and explores the potential pharmacological role of this compound in the context of known bioactivities of other plant-derived oligosaccharides.

Introduction: The Discovery of this compound

This compound is an oligosaccharide first isolated and identified from the ethanolic extract of Lantana camara roots. Its discovery, along with a related compound named Lantanose B, was the result of phytochemical investigations aiming to characterize the chemical constituents of this medicinally important plant.

The structure of this compound was elucidated using spectral analysis, including 1H-NMR, 13C-NMR, and FD-MS, as well as physico-chemical constants and the preparation of derivatives. It is classified as a trisaccharide with the following structure: α-D-galactopyranosyl-(1->6)-α-D-galactopyranosyl-(1->3)-D-glucopyranose.

Despite its structural characterization, there is a notable absence of published research directly investigating the biological activities of isolated this compound. Therefore, this guide will focus on the known medicinal uses and pharmacological properties of the plant part from which it is derived—the roots of Lantana camara—to provide a foundational context for future research into this specific molecule.

Traditional Medicinal Uses of Lantana camara Roots

The roots of Lantana camara have been utilized for centuries in various traditional medicine systems to treat a wide range of ailments. Ethnobotanical studies have documented their use for conditions including:

  • Inflammatory and Pain-Related Conditions: Decoctions and infusions of the roots are traditionally used to alleviate symptoms of rheumatism, arthritis, and general body pain.[1]

  • Infectious Diseases: The roots have been employed in the treatment of malaria, toothaches, and skin rashes.[2][3] In the Philippines, fresh roots are steeped in water and used as a gargle for toothaches.[3]

  • Respiratory Ailments: Traditional remedies for bronchitis and other respiratory infections sometimes incorporate root preparations.

  • Gastrointestinal Complaints: In some cultures, root extracts are used to address stomachaches and other digestive issues.

It is important to note that while these traditional uses are well-documented, the specific contribution of this compound to these therapeutic effects is currently unknown. The observed efficacy of the root extracts is likely due to the synergistic action of a multitude of bioactive compounds.

Scientifically Validated Biological Activities of Lantana camara Root Extracts

Modern pharmacological studies have begun to validate some of the traditional uses of Lantana camara roots. The most extensively studied activities of the root extracts are its anti-inflammatory, antimicrobial, and antioxidant properties.

Anti-inflammatory Activity

Extracts from the roots of Lantana camara have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.

Quantitative Data:

Assay Extract Type Concentration/Dose Inhibition (%) Reference
Egg Albumin DenaturationMethanol (B129727)800 µg/mL70%[4]
Carrageenan-induced Paw EdemaMethanol200 mg/kgSignificant reduction[5]
Histamine-induced Paw EdemaMethanol200 mg/kgSignificant reduction[5]

Experimental Protocols:

  • In Vitro: Egg Albumin Denaturation Assay [4]

    • A reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the root extract is prepared.

    • The mixture is incubated at 37°C for 15 minutes.

    • Denaturation is induced by heating at 70°C for 5 minutes.

    • After cooling, the absorbance is measured at 660 nm.

    • Diclofenac sodium is used as the standard drug.

    • The percentage inhibition of protein denaturation is calculated using the formula: % inhibition = 100 x (Vt/Vc - 1), where Vt = absorbance of the test sample and Vc = absorbance of the control.

  • In Vivo: Carrageenan-Induced Paw Edema in Rats [5]

    • Wistar albino rats are divided into control, standard, and test groups.

    • The test groups are orally administered with the root extract at specified doses. The standard group receives a reference drug (e.g., indomethacin), and the control group receives the vehicle.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.

    • The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group.

experimental_workflow_inflammation cluster_in_vitro In Vitro: Egg Albumin Denaturation cluster_in_vivo In Vivo: Carrageenan-Induced Paw Edema iv_start Prepare Reaction Mixture (Egg Albumin, PBS, Extract) iv_incubate1 Incubate at 37°C (15 min) iv_start->iv_incubate1 iv_heat Induce Denaturation (70°C for 5 min) iv_incubate1->iv_heat iv_cool Cool to Room Temp. iv_heat->iv_cool iv_measure Measure Absorbance (660 nm) iv_cool->iv_measure iv_calc Calculate % Inhibition iv_measure->iv_calc inv_start Administer Extract/Control to Rats inv_induce Inject Carrageenan into Paw inv_start->inv_induce inv_measure Measure Paw Volume (0-5 hours) inv_induce->inv_measure inv_calc Calculate % Edema Inhibition inv_measure->inv_calc

Experimental workflows for in vitro and in vivo anti-inflammatory assays.

Antimicrobial Activity

Ethanolic extracts of Lantana camara roots have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data:

Bacterial Strain Extract Type Minimum Inhibitory Concentration (MIC) Reference
Proteus vulgarisEthanol64 µg/mL[6]
Pseudomonas aeruginosaEthanol128 µg/mL[6]

Experimental Protocol:

  • Microdilution Method for MIC Determination [6]

    • The root extract is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with broth medium to achieve a range of concentrations.

    • Each well is inoculated with a standardized bacterial suspension.

    • Positive control wells (broth with bacteria) and negative control wells (broth only) are included.

    • The plates are incubated at 37°C for 24 hours.

    • The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth.

experimental_workflow_antimicrobial start Prepare Serial Dilutions of Root Extract inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate at 37°C (24 hours) inoculate->incubate observe Observe for Bacterial Growth incubate->observe determine Determine MIC observe->determine

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Methanol extracts of various parts of Lantana camara, including the roots, have been evaluated for their antioxidant potential.

Quantitative Data:

Assay Extract Type IC50 Value Total Phenolic Content (mg GAE/g) Reference
DPPH Radical ScavengingMethanol (Root)> 100 µg/mL180.25 ± 2.47[7][8]
Xanthine (B1682287) Oxidase InhibitionMethanol (Root)120.45 ± 4.52 µg/mL180.25 ± 2.47[7][8]

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [7][8]

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of the root extract are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (e.g., 517 nm).

    • Ascorbic acid or another known antioxidant is used as a standard.

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined.

  • Xanthine Oxidase Inhibition Assay [7][8]

    • The assay mixture contains phosphate (B84403) buffer, xanthine, and various concentrations of the root extract.

    • The reaction is initiated by adding xanthine oxidase.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 30 minutes).

    • The reaction is stopped by adding hydrochloric acid.

    • The formation of uric acid is measured spectrophotometrically at a specific wavelength (e.g., 290 nm).

    • Allopurinol is used as a standard inhibitor.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

experimental_workflow_antioxidant cluster_dpph DPPH Radical Scavenging cluster_xo Xanthine Oxidase Inhibition dpph_start Mix Extract with DPPH Solution dpph_incubate Incubate in Dark dpph_start->dpph_incubate dpph_measure Measure Absorbance dpph_incubate->dpph_measure dpph_calc Calculate IC50 dpph_measure->dpph_calc xo_start Prepare Assay Mixture (Buffer, Xanthine, Extract) xo_initiate Add Xanthine Oxidase xo_start->xo_initiate xo_incubate Incubate xo_initiate->xo_incubate xo_stop Stop Reaction xo_incubate->xo_stop xo_measure Measure Uric Acid Formation xo_stop->xo_measure xo_calc Calculate IC50 xo_measure->xo_calc

Workflows for antioxidant activity assays.

Disclaimer: The biological activities presented above are for extracts of Lantana camara roots. The specific contribution of this compound to these observed effects has not been scientifically determined.

Potential Bioactivities of this compound: A-Based Perspective on Plant-Derived Oligosaccharides

While direct evidence for the bioactivity of this compound is absent, the broader class of plant-derived oligosaccharides has been shown to possess a range of pharmacological effects. These findings provide a hypothetical framework for the potential therapeutic applications of this compound.

Plant oligosaccharides are known to exert their effects through various mechanisms, including:

  • Immunomodulation: Some oligosaccharides can modulate the immune system by interacting with immune cells, leading to either stimulation or suppression of immune responses.[9][10]

  • Anti-inflammatory Effects: Oligosaccharides from various plant sources have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory signaling pathways such as the NF-κB pathway.[11][12]

  • Antimicrobial and Anti-adhesive Properties: Certain oligosaccharides can inhibit the growth of pathogenic bacteria or prevent their adhesion to host tissues, a crucial step in infection.[13][14]

  • Prebiotic Effects: Non-digestible oligosaccharides can act as prebiotics, selectively promoting the growth of beneficial gut bacteria, which in turn can have systemic health benefits.[15][16]

  • Antioxidant Activity: Some oligosaccharides have demonstrated the ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.[9][10]

potential_mechanisms_oligosaccharides cluster_mechanisms Potential Mechanisms of Action Oligosaccharide Plant-Derived Oligosaccharide (e.g., this compound - Hypothetical) Immunomodulation Immunomodulation Oligosaccharide->Immunomodulation Anti_inflammatory Anti-inflammatory (e.g., NF-κB inhibition) Oligosaccharide->Anti_inflammatory Antimicrobial Antimicrobial/ Anti-adhesive Oligosaccharide->Antimicrobial Prebiotic Prebiotic Effect Oligosaccharide->Prebiotic Antioxidant Antioxidant Oligosaccharide->Antioxidant

Potential mechanisms of action for plant-derived oligosaccharides.

Future Directions and Conclusion

This compound represents an intriguing yet understudied component of the medicinally significant plant, Lantana camara. The traditional uses and scientifically validated bioactivities of the plant's roots provide a strong rationale for the targeted investigation of its individual constituents.

Future research should prioritize the following:

  • Isolation of this compound in sufficient quantities for pharmacological testing.

  • In vitro and in vivo evaluation of the anti-inflammatory, antimicrobial, and antioxidant activities of purified this compound.

  • Elucidation of the mechanism of action of this compound, should any bioactivity be confirmed.

  • Investigation of its potential prebiotic effects.

References

A Technical Guide to the Phytochemical Analysis of Lantana camara for Lantanose A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the phytochemical analysis of Lantana camara, with a specific focus on the oligosaccharide Lantanose A. This guide synthesizes available literature to present detailed experimental protocols, data on phytochemical distribution, and logical workflows for the isolation and characterization of this compound.

Introduction

Lantana camara L., a member of the Verbenaceae family, is a globally recognized plant species, known both as a notorious invasive weed and a source of diverse bioactive compounds.[1] Its traditional use in folk medicine for treating a wide range of ailments—including cancer, malaria, asthma, and inflammatory conditions—has prompted extensive phytochemical investigation.[1][2] The plant's chemical arsenal (B13267) is vast, comprising terpenoids, flavonoids, alkaloids, steroids, and glycosides.[3][4]

Among the less-studied constituents are complex oligosaccharides. In 1989, a study on the ethanolic extract of Lantana camara roots led to the isolation of two novel oligosaccharides, named this compound and Lantanose B.[5] this compound was identified as α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→3)-D-glucopyranose.[5] While the initial discovery laid the groundwork, detailed protocols for its specific isolation and quantification are not widely available in contemporary literature. This guide aims to bridge that gap by proposing a robust analytical framework based on established methodologies for plant oligosaccharide analysis.

Phytochemical Composition of Lantana camara

Lantana camara contains a rich diversity of secondary metabolites distributed throughout its leaves, roots, stems, and flowers. The presence and concentration of these compounds can vary based on geographical location, climate, and plant variety. This compound has been specifically identified in the roots of the plant.[5]

Table 1: Distribution of Major Phytochemical Classes in Lantana camara

Phytochemical ClassLeavesRootsStemFlowersFruitKey References
Oligosaccharides -Present ¹---[5][6]
Terpenoids PresentPresentPresentPresentPresent[7][8]
Flavonoids PresentPresentPresentPresentPresent[4][9][10]
Alkaloids Present-Present-Present[3][10]
Saponins Present-Present-Present[3][10]
Tannins Present-Present-Present[10][11]
Iridoid Glycosides -Present---[5][6]
Phenylethanoid Glycosides -Present---[6]

¹Includes the target compound, this compound, qualitatively identified in ethanolic root extracts.[5] Quantitative data regarding the concentration of this compound is not currently available in published literature.

Experimental Protocols for this compound Analysis

The following protocols are synthesized from general methodologies for plant oligosaccharide extraction and purification and are tailored for the specific analysis of this compound from Lantana camara roots.

Plant Material Preparation
  • Collection and Identification : Collect fresh roots of Lantana camara. Ensure proper botanical identification by a qualified taxonomist.

  • Cleaning and Drying : Thoroughly wash the roots with tap water to remove soil and debris, followed by a final rinse with distilled water.[12] Shade-dry the material at room temperature (25-30°C) for 2-3 weeks or until brittle to prevent the degradation of thermolabile compounds.[7]

  • Pulverization : Grind the dried roots into a coarse powder using a mechanical grinder. Pass the powder through a sieve (e.g., mesh size 22-40) to ensure a uniform particle size for efficient extraction.[12] Store the powder in an airtight container in a cool, dark place.

Extraction of Crude Oligosaccharides

This protocol focuses on maximizing the yield of water-soluble carbohydrates, including this compound.

  • Defatting (Optional but Recommended) : To remove lipids and non-polar pigments that may interfere with subsequent steps, perform a pre-extraction with a non-polar solvent. Macerate or perform Soxhlet extraction on the dried root powder (e.g., 500 g) with n-hexane for 12-24 hours.[12] Discard the hexane (B92381) extract and air-dry the plant residue.

  • Ethanolic Extraction : Macerate the defatted root powder in 80% ethanol (B145695) (1:10 w/v) in a sealed container.[13] Agitate the mixture periodically and allow it to stand for 72 hours at room temperature.[7]

  • Filtration and Concentration : Filter the extract through muslin cloth followed by Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to ensure exhaustive extraction. Pool the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous crude extract.

Purification and Isolation Workflow

The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is necessary for isolating this compound.

G cluster_0 Crude Extract Processing cluster_1 Chromatographic Separation cluster_2 Isolation & Characterization Crude Crude Ethanolic Root Extract Starch Starch Removal (Amylase Treatment) Crude->Starch Optional, if starch is high Protein Protein Removal (e.g., Chloroform (B151607) Wash) Starch->Protein CC Column Chromatography (Sephadex G-25/G-50) Protein->CC TLC TLC Analysis of Fractions CC->TLC Collect Fractions Pool Pooling of Fractions Containing Oligosaccharides TLC->Pool Analyze & Identify HPLC Preparative HPLC (for high purity) Pool->HPLC Pure Pure this compound HPLC->Pure Struct Structural Elucidation (NMR, MS) Pure->Struct

Caption: Workflow for the isolation and characterization of this compound.

  • Starch and Protein Removal :

    • Dissolve the crude extract in a minimal amount of distilled water or a suitable buffer (e.g., 0.2 M sodium acetate, pH 7.0).[14]

    • To remove starch, add α-amylase and incubate at an appropriate temperature (e.g., 95°C) for 1 hour.[14] Centrifuge to remove any precipitate.

    • To remove proteins, an equal volume of chloroform can be added, vortexed, and centrifuged. The aqueous supernatant containing carbohydrates is carefully collected.[3]

  • Size-Exclusion Chromatography :

    • Pack a column with a size-exclusion gel such as Sephadex G-25 or G-50.[15] Equilibrate the column with deionized water.

    • Load the pre-purified aqueous extract onto the column.

    • Elute the column with deionized water, collecting fractions of a defined volume (e.g., 5-10 mL). This step separates larger polysaccharides from smaller oligosaccharides and monosaccharides.

  • Thin-Layer Chromatography (TLC) Analysis :

    • Spot the collected fractions onto a silica (B1680970) gel TLC plate.

    • Develop the plate using a mobile phase suitable for sugars, such as Butanol:Acetic Acid:Water (2:1:1 v/v/v) or Ethyl Acetate:Isopropanol:Water (3:1:1 v/v/v).

    • Visualize the spots by spraying with a reagent like orcinol-sulfuric acid or aniline-diphenylamine and heating the plate.[15] Oligosaccharides will appear as distinct colored spots.

    • Pool the fractions that show spots with similar Rf values corresponding to oligosaccharides.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • For final purification, subject the pooled fractions to preparative HPLC.

    • An amino-propyl (NH₂) or a specialized carbohydrate column is recommended.

    • Use an isocratic or gradient mobile phase of acetonitrile (B52724) and water.

    • Monitor the elution using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

    • Collect the peak corresponding to this compound based on retention time (if a standard is available) or by collecting all major peaks for subsequent analysis.

Structural Characterization

Once a pure compound is isolated, its structure must be confirmed using spectroscopic methods, as was done in the original identification.[5]

  • Mass Spectrometry (MS) : Employ Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) to determine the exact molecular weight of the isolated compound. Tandem MS (MS/MS) can be used to fragment the molecule, providing information about the sequence of monosaccharide units.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve the pure compound in deuterium (B1214612) oxide (D₂O).

    • Acquire ¹H-NMR and ¹³C-NMR spectra to identify the types of monosaccharides present and their linkages.[8]

    • Advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to definitively establish the connectivity between the sugar units and the positions of the glycosidic bonds.

Classification of Phytochemicals in Lantana camara

This compound belongs to the oligosaccharide class of carbohydrates. The diagram below illustrates its position within the broader phytochemical landscape of the plant.

G A Phytochemicals in Lantana camara B Terpenoids A->B C Phenolic Compounds A->C D Carbohydrates (Glycosides) A->D E Alkaloids A->E B1 Lantadene A, B (Triterpenoids) B->B1 C1 Flavonoids (e.g., Hispidulin) C->C1 D1 Oligosaccharides D->D1 D2 Iridoid Glycosides (e.g., Theveside) D->D2 D3 This compound D1->D3

Caption: Hierarchical classification of this compound among other phytochemicals.

Conclusion

The analysis of this compound from Lantana camara presents a unique challenge due to the limited availability of specific published protocols. However, by adapting established methodologies for plant oligosaccharide research, scientists can successfully devise a workflow for its extraction, purification, and characterization. This guide provides a foundational framework for such an endeavor. Further research is critically needed to quantify the concentration of this compound in L. camara and to explore its potential bioactivities, which could unlock new therapeutic applications for this historically significant medicinal plant.

References

Lantanose A: A Review of an Elusive Oligosaccharide from Lantana camara

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lantanose A, a novel oligosaccharide, has been identified and isolated from the roots of Lantana camara, a plant with a rich history in traditional medicine and a complex phytochemical profile. This document provides a comprehensive review of the available scientific literature on this compound, focusing on its discovery, chemical properties, and the methodology for its isolation. While the biological activities of many compounds from Lantana camara have been extensively studied, data on the specific pharmacological effects and mechanism of action of this compound remain notably scarce. This guide aims to consolidate the current knowledge of this compound, provide a detailed experimental protocol for its isolation, and place it within the broader historical and phytochemical context of its source organism.

Introduction and Historical Context

Lantana camara, a member of the Verbenaceae family, is a flowering shrub native to the American tropics.[1] It has been widely naturalized in many parts of the world and is known for its diverse range of secondary metabolites.[1][2] Historically, various parts of the plant have been used in traditional medicine to treat a variety of ailments, including skin diseases, respiratory illnesses, and as an antiseptic.[1]

Scientific investigation into the chemical constituents of Lantana camara has revealed a plethora of bioactive compounds, including triterpenoids, flavonoids, iridoid glycosides, and essential oils.[1][2] Among the most studied of these are the pentacyclic triterpenoids, Lantadene A and Lantadene B, which are known for their hepatotoxicity in livestock.[2] In contrast to these well-documented compounds, this compound represents a more recent discovery, highlighting the ongoing potential for identifying novel chemical entities from this species.

Chemical Properties of this compound

This compound is an oligosaccharide, a class of carbohydrates that play crucial roles in various biological processes. Its chemical identity was established through spectral analysis, including 1H-NMR, 13C-NMR, FD-MS, and GC-MS. The structural and molecular properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name alpha-D-galac-(1---INVALID-LINK---6-D-gluc
Molecular Formula C30H52O26
Molecular Weight 828.72 g/mol
Class Oligosaccharide
Source Roots of Lantana camara

Experimental Protocols: Isolation of this compound

The isolation of this compound from the roots of Lantana camara involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology based on the available literature.

3.1. Plant Material and Extraction

  • Collection and Preparation: The roots of Lantana camara are collected, washed, and air-dried. The dried roots are then pulverized into a coarse powder.

  • Extraction: The powdered root material is subjected to extraction with ethanol. This is typically performed using a Soxhlet apparatus or through maceration with agitation over an extended period. The ethanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

3.2. Chromatographic Separation

  • Initial Fractionation: The crude ethanolic extract is subjected to column chromatography over a suitable stationary phase, such as silica (B1680970) gel or a polymeric resin.

  • Elution Gradient: A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. For the separation of oligosaccharides, a solvent system such as a mixture of chloroform, methanol, and water in varying ratios is often used.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing oligosaccharides.

  • Further Purification: Fractions containing this compound are pooled and subjected to further chromatographic purification steps, which may include preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

3.3. Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the proton and carbon framework of the molecule, including the stereochemistry of the glycosidic linkages.

  • Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the oligosaccharide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used after derivatization to identify the constituent monosaccharides.

experimental_workflow start Dried, powdered roots of Lantana camara extraction Ethanolic Extraction start->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractionation Fraction Collection and TLC Analysis column_chromatography->fractionation hplc Preparative HPLC fractionation->hplc pure_lantanose_a Pure this compound hplc->pure_lantanose_a structure_elucidation Structural Elucidation (NMR, MS, GC-MS) pure_lantanose_a->structure_elucidation

Isolation workflow for this compound.

Biological Activity and Mechanism of Action: A Knowledge Gap

A thorough review of the scientific literature reveals a significant gap in the understanding of the biological activity and mechanism of action of this compound. While the broader extracts of Lantana camara have been shown to possess a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties, these activities have been primarily attributed to other classes of compounds, such as terpenoids and flavonoids.[1]

To date, no studies have been published that specifically investigate the biological functions of isolated this compound. As an oligosaccharide, it could potentially be involved in cell-cell recognition, immune modulation, or act as a prebiotic, but these remain speculative without direct experimental evidence.

Other Bioactive Compounds from Lantana camara

To provide a broader context for the phytochemical landscape from which this compound was discovered, the following table summarizes some of the other major bioactive compounds isolated from Lantana camara and their reported biological activities.

Compound ClassExample CompoundsReported Biological ActivitiesReference
Triterpenoids Lantadene A, Lantadene BHepatotoxicity, Allelopathy[2]
Flavonoids Quercetin, ApigeninAntioxidant, Anti-inflammatory[1]
Iridoid Glycosides Theveside, GeniposideVarious pharmacological activities[1]
Essential Oils Caryophyllene, SabineneAntimicrobial, Insecticidal[2]

Conclusion and Future Directions

This compound is a structurally characterized oligosaccharide from the roots of Lantana camara. While its discovery and chemical elucidation are significant contributions to the natural product chemistry of this species, its biological role remains an open question. The lack of data on its pharmacological properties presents a clear opportunity for future research.

For researchers and drug development professionals, this compound represents an untapped resource. Future studies should focus on screening this compound for a wide range of biological activities, including but not limited to, immunomodulatory, anti-inflammatory, and prebiotic effects. Elucidating the biological function of this compound will not only contribute to a more complete understanding of the ethnopharmacological uses of Lantana camara but also potentially unveil a new lead compound for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Oligosaccharides from Lantana Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantana camara, a plant of the Verbenaceae family, is a rich source of a wide array of bioactive compounds, including triterpenoids, flavonoids, and iridoid glycosides.[1][2] Among the various chemical constituents, oligosaccharides are of growing interest due to their potential biological activities. It is important to note that while the oligosaccharide Lantanose A has been specifically isolated from the roots of Lantana camara, its presence and specific isolation protocols from the leaves are not extensively documented in scientific literature.[3] However, the leaves of L. camara are known to contain oligosaccharides as a class of compounds.[4][5][6]

These application notes provide a detailed protocol for the general isolation and purification of oligosaccharides from Lantana camara leaves, based on established methodologies for carbohydrate extraction from plant materials. Additionally, quantitative data on the phytochemical composition of Lantana leaves and a diagram of a relevant signaling pathway modulated by leaf extracts are presented.

Data Presentation

While specific quantitative data for this compound in Lantana camara leaves is not available in the reviewed literature, the following table summarizes the quantitative phytochemical analysis of various bioactive compounds found in the leaves. This data is crucial for understanding the general chemical profile of the leaf extracts.

Table 1: Quantitative Phytochemical Composition of Lantana camara Leaf Extracts

Phytochemical ConstituentConcentrationMethod of AnalysisReference
Total Phenolic Content 324 mg/gFolin-Ciocalteu Method[7]
40.859 ± 0.017 mg GAE/gFolin-Ciocalteu Method[8]
Total Flavonoid Content 165 mg/gAluminum Chloride Colorimetric Method[7]
53.112 ± 0.199 mg RU/gRutin Standard Comparison[8]
Alkaloids 35 mg/gGravimetric Method[7]
35.14 ± 0.029 mg/g-[2]
Tannins 98.4 mg/gFolin-Denis Method[7]
15.05 ± 0.026 mg/g-[2]
Saponins 121 mg/gFrothing Method[7]
Carbohydrates 91.036 mg/g-[9]
Proteins -Not Detected[7]
Extraction Yield (Ethanolic) 18% w/wMaceration[10]

GAE: Gallic Acid Equivalents; RU: Rutin Equivalents

Experimental Protocols

Protocol 1: General Extraction and Purification of Oligosaccharides from Lantana camara Leaves

This protocol outlines a general procedure for the isolation and purification of oligosaccharides from Lantana camara leaves.

1. Plant Material Collection and Preparation:

  • Collect fresh, healthy leaves of Lantana camara.

  • Wash the leaves thoroughly with running tap water to remove any dirt and debris, followed by a final rinse with distilled water.

  • Air-dry the leaves in the shade at room temperature for 7-10 days or until they become brittle.[11]

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction of Crude Oligosaccharides:

  • Macerate the powdered leaf material (e.g., 100 g) in 80% ethanol (B145695) (e.g., 1 L) at room temperature for 72 hours with occasional stirring.[11][12] This step helps in the extraction of soluble sugars and other small molecules while precipitating larger polysaccharides.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove the solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Clarification and Depigmentation:

  • Dissolve the crude extract in a minimal amount of distilled water.

  • To remove pigments and other non-polar compounds, perform liquid-liquid extraction with a non-polar solvent like hexane (B92381) or chloroform. Repeat the extraction until the solvent layer is colorless.

  • Alternatively, for depigmentation, the aqueous extract can be passed through a column packed with activated charcoal. The oligosaccharides can be eluted with an increasing gradient of ethanol in water.

4. Ion Exchange Chromatography for Desalting:

  • To remove ionic compounds, pass the clarified aqueous extract through a column packed with a strong cation exchange resin (e.g., Dowex 50W-X8, H+ form) followed by a strong anion exchange resin (e.g., Dowex 1-X8, Cl- form).

  • Wash the columns with distilled water and collect the neutral eluate, which will contain the oligosaccharides.

5. Purification by Column Chromatography:

  • Gel Filtration Chromatography:

    • Concentrate the desalted oligosaccharide solution.
    • Apply the concentrated sample to a gel filtration column (e.g., Sephadex G-25 or G-50) to separate the oligosaccharides based on their molecular size.
    • Elute the column with deionized water and collect fractions.

  • Adsorption Chromatography:

    • Alternatively, use a column packed with activated charcoal or silica (B1680970) gel.
    • For silica gel chromatography, a mobile phase gradient of increasing water content in acetonitrile (B52724) (Hydrophilic Interaction Liquid Chromatography - HILIC) is effective for separating polar compounds like oligosaccharides.

6. Fraction Analysis by Thin-Layer Chromatography (TLC):

  • Monitor the collected fractions from column chromatography using TLC.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A suitable solvent system for oligosaccharides, such as n-butanol:acetic acid:water (2:1:1 v/v/v) or acetonitrile:water gradients.

  • Visualization: Spray the developed TLC plate with a reagent specific for carbohydrates, such as orcinol-sulfuric acid or aniline-diphenylamine, followed by heating.[13] Oligosaccharides will appear as colored spots.

  • Pool the fractions that show similar TLC profiles corresponding to the desired oligosaccharides.

7. Final Purification and Characterization:

  • The pooled fractions can be further purified by High-Performance Liquid Chromatography (HPLC) using an amino-bonded or HILIC column for higher resolution.

  • The structure of the purified oligosaccharides can be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Signaling Pathway Diagram

G Fig. 1: NF-κB Signaling Pathway Inhibition by Lantana camara. cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L. camara Extract L. camara Extract IKK IKK L. camara Extract->IKK Inhibits NF-κB (p50/p65) Active NF-κB (p50/p65) Active L. camara Extract->NF-κB (p50/p65) Active Inhibits Translocation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα-P IκBα-P IκBα->IκBα-P NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Active Translocation Proteasome Proteasome IκBα-P->Proteasome Degradation DNA DNA NF-κB (p50/p65) Active->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: NF-κB Signaling Pathway Inhibition by Lantana camara.

Experimental Workflow Diagram

G Fig. 2: Workflow for Oligosaccharide Isolation. cluster_preparation Sample Preparation cluster_extraction Extraction & Clarification cluster_purification Purification cluster_analysis Analysis & Characterization A Fresh Lantana camara Leaves B Washing and Drying A->B C Grinding to Fine Powder B->C D 80% Ethanol Extraction (Maceration) C->D E Filtration & Concentration D->E F Depigmentation (Liquid-Liquid Extraction / Activated Charcoal) E->F G Ion Exchange Chromatography (Desalting) F->G H Column Chromatography (Gel Filtration / HILIC) G->H I Fraction Collection H->I J TLC Analysis of Fractions I->J K Pooling of Positive Fractions J->K L HPLC Purification K->L M Structural Elucidation (NMR, MS) L->M

Caption: Workflow for Oligosaccharide Isolation from Lantana Leaves.

References

Application Note: Quantification of Lantanose A in Lantana camara Root Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific method for the quantification of Lantanose A in plant extracts using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, an oligosaccharide isolated from the roots of Lantana camara, is of growing interest to researchers in natural product chemistry and drug development. The protocol provides detailed procedures for sample extraction, preparation, and LC-MS/MS analysis, enabling accurate and reproducible quantification of this compound. The presented workflow is designed for researchers, scientists, and drug development professionals working on the analysis of complex plant matrices.

Introduction

Lantana camara, a plant belonging to the Verbenaceae family, is a rich source of a variety of phytochemicals, including oligosaccharides.[1][2][3] Among these, this compound, a novel oligosaccharide first isolated from the roots of this plant, has garnered scientific attention.[1] Accurate quantification of this compound in plant extracts is essential for phytochemical studies, quality control of herbal preparations, and for exploring its potential pharmacological activities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the sensitive and selective quantification of compounds in complex mixtures.[4][5] Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like oligosaccharides, offering good retention and resolution.[6][7] This application note outlines a comprehensive protocol for the extraction and subsequent quantification of this compound from Lantana camara root extracts by LC-MS/MS.

Experimental Protocols

Sample Preparation: Extraction of this compound from Lantana camara Roots

This protocol is adapted from established methods for oligosaccharide extraction from plant materials.[8]

1.1. Materials and Reagents:

  • Dried and powdered roots of Lantana camara

  • 80% Ethanol (B145695) (v/v)

  • Deionized water

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

1.2. Extraction Procedure:

  • Weigh 10 g of dried, powdered Lantana camara root material.

  • Perform a Soxhlet extraction with 200 mL of 80% ethanol for 6-8 hours. Alternatively, macerate the powder in 80% ethanol at room temperature with constant stirring for 24 hours, repeating the process three times.

  • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

  • Dissolve the crude extract in a minimal amount of deionized water (e.g., 20 mL).

  • To precipitate polysaccharides, add four volumes of cold 95% ethanol and incubate at 4°C overnight.

  • Centrifuge the mixture at 4000 rpm for 20 minutes. The supernatant contains the oligosaccharide fraction, including this compound.

  • Carefully decant the supernatant and concentrate it using a rotary evaporator.

  • Freeze-dry the concentrated supernatant to obtain a powdered oligosaccharide-rich extract.

  • Store the extract at -20°C until LC-MS analysis.

LC-MS/MS Quantification of this compound

2.1. Materials and Reagents:

  • This compound reference standard (if available; otherwise, a well-characterized extract can be used for relative quantification)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

2.2. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound reference standard in deionized water.

  • Create a series of calibration standards by serially diluting the stock solution with a mixture of acetonitrile and water (e.g., 80:20 v/v) to match the initial mobile phase conditions.

  • Accurately weigh and dissolve the oligosaccharide-rich extract in the initial mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

2.3. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Conditions
Liquid Chromatography
LC SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
ColumnHILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B10 mM Ammonium formate in 95:5 acetonitrile:water with 0.1% formic acid
Gradient0-1 min: 95% B; 1-10 min: 95% to 50% B; 10-12 min: 50% B; 12.1-15 min: 95% B (re-equilibration)
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Nebulizer Gas Flow7 Bar
Data Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions for this compound (C₃₀H₅₂O₂₆, MW: 828.72)
Precursor Ion (Q1)m/z 851.49 [M+Na]⁺ or m/z 846.51 [M+NH₄]⁺ (to be determined by infusion of a standard or a concentrated extract)
Product Ions (Q3)To be determined by fragmentation of the precursor ion. Characteristic losses of monosaccharide units (e.g., hexose (B10828440) -162.05 Da) are expected. Example transitions: 851.49 -> 689.44, 851.49 -> 527.39, 851.49 -> 365.33. These must be optimized.
Collision Energy (CE)To be optimized for each transition to maximize signal intensity.
Dwell Time100 ms

2.4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound reference standard against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Determine the concentration of this compound in the plant extracts by interpolating their peak areas into the calibration curve.

  • Express the final concentration as mg of this compound per gram of dried plant material.

Data Presentation

The following table presents hypothetical quantitative data for this compound in different batches of Lantana camara root extract, based on typical oligosaccharide yields.[8]

Sample IDDry Root Weight (g)Oligosaccharide-Rich Extract Yield (mg)This compound Concentration (µg/mL) in final extractThis compound Content (mg/g of dry root)
LC-R-0110.02125.345.80.57
LC-R-029.98119.838.20.46
LC-R-0310.15135.152.10.64

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in Lantana camara root extracts.

LantanoseA_Workflow A 1. Sample Collection (Lantana camara roots) B 2. Drying and Grinding A->B C 3. Solvent Extraction (80% Ethanol) B->C D 4. Filtration and Concentration C->D E 5. Polysaccharide Precipitation (Cold Ethanol) D->E F 6. Centrifugation and Supernatant Collection E->F G 7. Final Concentration and Lyophilization F->G H Oligosaccharide-Rich Extract G->H I 8. LC-MS/MS Analysis H->I J 9. Data Processing and Quantification I->J K Results (this compound Concentration) J->K

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a detailed and robust protocol for the quantification of this compound in Lantana camara root extracts using LC-MS/MS. The described method, employing HILIC for separation and ESI-MS/MS for detection, offers high selectivity and sensitivity, which are crucial for the analysis of complex plant matrices. This protocol can be readily adopted by researchers in natural product chemistry, pharmacology, and quality control to accurately determine the concentration of this compound, thereby facilitating further research into its biological significance and potential applications. While the provided LC-MS/MS parameters serve as a strong starting point, method optimization, particularly of the MRM transitions, is recommended to achieve the best performance.

References

Application Notes and Protocols for Evaluating Lantanose A Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A, a pentacyclic triterpenoid (B12794562) found in the plant Lantana camara, has garnered interest for its potential therapeutic properties, including its cytotoxic effects on various cancer cell lines. Extracts from Lantana camara have been shown to induce cell death through mechanisms such as apoptosis and cell cycle arrest.[1][2] Understanding the cytotoxic profile of this compound is a critical step in the evaluation of its potential as a novel anti-cancer agent.

These application notes provide detailed protocols for three common cell-based assays to evaluate the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Data Presentation: Cytotoxicity of Lantana camara Extracts and Constituents

The following tables summarize the cytotoxic activity of various Lantana camara extracts and isolated compounds on different cancer cell lines, as reported in the literature. This data provides a comparative reference for the expected efficacy of this compound.

Table 1: IC50 Values of Lantana camara Extracts on Various Cancer Cell Lines

Extract TypeCancer Cell LineIC50 Value (µg/mL)Reference
Root (Methanol)MOLM-13 (Leukemia)9.78 ± 0.61[3]
Root (Methanol)MV4-11 (Leukemia)12.48 ± 1.69[3]
Leaf (Methanol)MOLM-13 (Leukemia)12.99 ± 0.99[3]
Leaf (Methanol)MV4-11 (Leukemia)20.02 ± 2.00[3]
Flower (Hexane)A-172 (Brain)8.30 ± 1.48[3]
Flower (Hexane)A549 (Lung)42.39 ± 3.08[3]
Essential OilHeLa (Cervical)44.86 ± 0.07[4]
Essential Oil (White Flowers)MCF-7 (Breast)> 1000[5]
Essential Oil (White Flowers)MDA-MB-231 (Breast)> 1000[5]
Leaf (Methanol)Vero (Normal)319.37 ± 99.80 (72h)[6]

Table 2: IC50 Values of Isolated Compounds from Lantana camara

CompoundCancer Cell LineIC50 Value (µM)Reference
Lantadene AHuman Cancer Cell Lines~20-29[7]
Lantadene A DerivativeA375 (Skin)3.027[8][9]
Lantadene BMCF-7 (Breast)1.134[10]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and the proposed apoptotic signaling pathway induced by Lantana camara constituents.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Culture treat_cells Treat Cells with this compound (Varying Concentrations and Times) prep_cells->treat_cells prep_lantanose Prepare this compound Stock Solution prep_lantanose->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq calc_ic50 Calculate IC50 data_acq->calc_ic50 quant_apoptosis Quantify Apoptotic Cells data_acq->quant_apoptosis conclusion Determine Cytotoxic Profile calc_ic50->conclusion quant_apoptosis->conclusion

Caption: Experimental workflow for evaluating this compound cytotoxicity.

apoptotic_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade lantanose_a This compound bcl2 Bcl-2 (Anti-apoptotic) lantanose_a->bcl2 Inhibition bax Bax (Pro-apoptotic) lantanose_a->bax Activation bid Bid (Pro-apoptotic) lantanose_a->bid Activation caspase8 Caspase-8 lantanose_a->caspase8 Activation caspase9 Caspase-9 bax->caspase9 bid->caspase9 caspase37 Caspase-3/7 (Executioner Caspases) caspase8->caspase37 caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Cayman Chemical)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time.

  • Include the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Background: Medium only.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Mechanism of Action: Induction of Apoptosis

Studies on extracts from Lantana camara suggest that their cytotoxic effects are mediated through the induction of apoptosis.[16] The proposed mechanism involves the regulation of the Bcl-2 family of proteins, leading to an increase in the expression of pro-apoptotic proteins like Bax and Bid, and a decrease in the anti-apoptotic protein Bcl-2.[1][16] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential and triggers the activation of the caspase cascade. Specifically, the activation of initiator caspases, such as caspase-8 and caspase-9, has been observed.[1][16] These caspases then activate executioner caspases, like caspase-3 and -7, which cleave key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[1][16]

References

Application Note: Determination of the Antioxidant Activity of Lantanose A using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for assessing the antioxidant capacity of Lantanose A, an iridoid glycoside, using two widely recognized spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The protocols are intended for researchers in natural product chemistry, pharmacology, and drug development. This document includes comprehensive experimental procedures, data presentation in tabular format, and graphical representations of the workflows.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage.

This compound is an iridoid glycoside that can be isolated from plants of the Lantana genus, which have been noted for their antioxidant properties.[1] Evaluating the antioxidant potential of pure compounds like this compound is a critical step in the discovery of new therapeutic agents. The DPPH and ABTS assays are two of the most common and reliable methods for determining in vitro antioxidant activity.[2][3]

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to pale yellow, which is measured spectrophotometrically at 517 nm.[4][5] The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[6][7] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[2][8] This application note provides step-by-step protocols for both assays to evaluate the antioxidant activity of this compound.

Data Summary

The antioxidant activity of this compound was quantified by determining its IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial free radicals. Ascorbic acid, a well-known antioxidant, was used as a positive control for comparison.

Table 1: Antioxidant Activity of this compound and Ascorbic Acid

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
This compound85.6 ± 4.242.3 ± 2.5
Ascorbic Acid (Control)8.2 ± 0.55.1 ± 0.3

Note: The data presented are representative and may vary based on experimental conditions.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol details the procedure for determining the free radical scavenging activity of this compound using the DPPH radical.[9][10]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM stock solution of DPPH in methanol.[4] To do this, accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.

    • Store the solution in an amber bottle or wrap the container with aluminum foil to protect it from light.[5] This solution should be prepared fresh daily.

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain final concentrations ranging from 10 to 200 µg/mL.

    • Prepare a similar dilution series for the ascorbic acid positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the various concentrations of this compound or ascorbic acid solutions to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[9]

    • For the control well, add 100 µL of methanol instead of the test sample, and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

    • Mix the contents of the wells thoroughly by gentle shaking.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[5]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

      Where:

      • A_control is the absorbance of the control (DPPH solution without the test sample).

      • A_sample is the absorbance of the test sample with the DPPH solution.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This protocol describes the measurement of this compound's antioxidant activity through the decolorization of the ABTS radical cation.[6][8]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[6]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[6]

    • To produce the ABTS•+ stock solution, mix the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will allow for the complete generation of the radical cation.[8]

  • Preparation of Working ABTS•+ Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[8]

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in the same solvent used to dilute the ABTS•+ solution (e.g., 1 mg/mL).

    • From the stock solution, create a series of dilutions to achieve final concentrations ranging from 5 to 100 µg/mL.

    • Prepare a similar dilution series for the ascorbic acid positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of the various concentrations of this compound or ascorbic acid solutions to different wells.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • For the control well, add 20 µL of the solvent instead of the test sample, and 180 µL of the working ABTS•+ solution.

    • Mix the contents thoroughly.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

      Where:

      • A_control is the initial absorbance of the ABTS•+ solution without the test sample.

      • A_sample is the absorbance of the test sample with the ABTS•+ solution.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

Visualizations

DPPH_Assay_Workflow cluster_assay Microplate Assay prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution to Wells prep_dpph->add_dpph prep_samples Prepare this compound & Control Dilutions add_samples Add 100 µL Sample/ Control to Wells prep_samples->add_samples add_samples->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate ABTS_Assay_Workflow cluster_assay Microplate Assay prep_abts_stock Prepare ABTS•+ Stock (7mM ABTS + 2.45mM K₂S₂O₈) Incubate 12-16h in Dark prep_abts_working Dilute ABTS•+ Stock to Abs ~0.7 at 734 nm prep_abts_stock->prep_abts_working add_abts Add 180 µL Working ABTS•+ Solution prep_abts_working->add_abts prep_samples Prepare this compound & Control Dilutions add_samples Add 20 µL Sample/ Control to Wells prep_samples->add_samples add_samples->add_abts incubate Incubate 6 min add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate Antioxidant_Mechanism cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + this compound (Radical Scavenging) Lantanose_A This compound (H-Donor) ABTS_radical ABTS•+ (Blue-Green) ABTS_neutral ABTS (Colorless) ABTS_radical->ABTS_neutral + this compound (Radical Quenching) Lantanose_A2 This compound (e⁻ Donor)

References

Application Notes and Protocols for Lantanose A Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A, a bioactive compound isolated from plants of the Lantana genus, has garnered interest for its potential therapeutic properties. As with any compound intended for pharmaceutical or research applications, understanding its stability profile is critical for ensuring safety, efficacy, and quality. This document provides a comprehensive set of protocols for conducting stability testing of this compound in solution, adhering to principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).

The stability of a substance in solution is influenced by various environmental factors, including pH, temperature, light, and the presence of oxidative agents.[1][2] These factors can lead to degradation of the active pharmaceutical ingredient (API), resulting in a loss of potency and the formation of potentially harmful degradation products. Therefore, a systematic approach to stability testing is essential throughout the drug development process.

These protocols will cover forced degradation studies to elucidate potential degradation pathways and validate the stability-indicating nature of analytical methods, as well as long-term and accelerated stability studies to establish a shelf-life and recommend storage conditions.[3][4]

Experimental Protocols

Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The method must be able to separate this compound from its degradation products and any excipients present in the formulation.

2.1.1. Recommended HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (specific gradient to be optimized based on the separation of degradation products)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV absorption maximum of this compound

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample under more aggressive conditions than those used in accelerated stability testing.[3][5] These studies help to identify likely degradation products and establish the intrinsic stability of the molecule.[3]

2.2.1. Preparation of this compound Stock Solution:

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a buffer system in which it is stable) at a known concentration (e.g., 1 mg/mL).

2.2.2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the this compound stock solution in a temperature-controlled oven at 60°C for 7 days.

    • At appropriate time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the product under recommended storage conditions and to observe the effects of short-term excursions outside these conditions.[4]

2.3.1. Study Design:

  • Product: this compound solution at the intended concentration and in the final proposed container closure system.

  • Lots: A minimum of three primary batches should be used for stability testing.[4]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

2.3.2. Stability-Indicating Parameters to be Monitored:

  • Appearance: Visual inspection for color change, clarity, and precipitation.

  • pH: Measurement of the solution's pH.

  • Assay of this compound: Quantification of the remaining this compound content using the validated HPLC method.

  • Degradation Products: Identification and quantification of any degradation products using the validated HPLC method.

  • Microbial Limits: Testing for microbial contamination at appropriate intervals.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Forced Degradation Study of this compound in Solution

Stress ConditionDurationThis compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradants (%)
0.1 N HCl24 hours85.28.14.514.8
0.1 N NaOH24 hours78.912.36.721.1
3% H₂O₂24 hours92.53.41.87.5
Thermal (60°C)7 days95.12.11.04.9
Photolytic1.2 million lux hrs98.30.80.51.7

Table 2: Accelerated Stability Study of this compound Solution (40°C/75% RH)

Time Point (Months)AppearancepHThis compound Assay (%)Major Degradant (%)Total Degradants (%)
0Clear, colorless6.5100.1< 0.10.2
3Clear, colorless6.498.50.51.1
6Clear, colorless6.396.81.22.5

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_forced Forced Degradation cluster_stability Long-Term & Accelerated Stability cluster_analysis Analysis cluster_data Data Evaluation prep_solution Prepare this compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep_solution->base oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation thermal Thermal (60°C) prep_solution->thermal photo Photolytic (ICH Q1B) prep_solution->photo long_term Long-Term (25°C/60% RH) prep_solution->long_term accelerated Accelerated (40°C/75% RH) prep_solution->accelerated hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis long_term->hplc_analysis accelerated->hplc_analysis data_eval Evaluate Degradation Profile & Stability hplc_analysis->data_eval

Caption: Workflow for this compound stability testing.

Potential Degradation Pathways

G lantanose_a This compound hydrolysis_product Hydrolysis Product (e.g., Aglycone) lantanose_a->hydrolysis_product Acid/Base oxidation_product Oxidation Product lantanose_a->oxidation_product Oxidizing Agent isomerization_product Isomerization Product lantanose_a->isomerization_product Heat/Light

Caption: Potential degradation pathways of this compound.

References

Application Notes and Protocols for In Vivo Bioactivity Testing of Lantanose A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A is a natural compound isolated from Lantana camara, a plant with a history of use in traditional medicine for various ailments.[1] Scientific investigations into extracts of Lantana camara and its constituent phytochemicals, such as triterpenoids and flavonoids, have revealed significant anti-inflammatory and anticancer properties.[2][3][4][5] These findings suggest that this compound may possess therapeutic potential in these areas. While direct in vivo studies on this compound are limited, this document provides detailed protocols for animal models to investigate its potential anti-inflammatory and anticancer bioactivities. The proposed models are based on established methodologies for evaluating compounds with similar expected biological effects.

I. Proposed Bioactivity Investigation: Anti-inflammatory Effects

Extracts from Lantana camara have been shown to exhibit anti-inflammatory activity by inhibiting key inflammatory mediators and pathways.[3][6][7][8] A well-established and widely used model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats.[9][10][11]

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is a classic and reproducible method for evaluating the efficacy of potential anti-inflammatory agents.[1][11]

Experimental Protocol

  • Animal Selection: Male Wistar or Sprague-Dawley rats weighing 150-200g are commonly used. Animals should be acclimatized for at least one week before the experiment.[1]

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Control Group: Receives the vehicle (e.g., saline or a suitable solvent for this compound).

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg, intraperitoneally).

    • This compound Treatment Groups: Receive this compound at various doses (e.g., 10, 25, 50 mg/kg), administered orally (p.o.) or intraperitoneally (i.p.).

  • Procedure:

    • Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or a digital caliper. This is the baseline measurement (0 hour).

    • Administer the vehicle, positive control, or this compound to the respective groups.

    • After a set time (e.g., 30-60 minutes, depending on the route of administration and expected pharmacokinetics), inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[9][12]

    • Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9][11]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Statistical analysis is typically performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group.

Data Presentation

Treatment GroupDose (mg/kg)Route of AdministrationPaw Volume Increase (mL) at 3h (Mean ± SEM)Percentage Inhibition of Edema (%)
Control (Vehicle) -p.o.0.85 ± 0.05-
Indomethacin 10i.p.0.32 ± 0.0362.35
This compound 10p.o.0.75 ± 0.0611.76
This compound 25p.o.0.58 ± 0.0431.76
This compound 50p.o.0.41 ± 0.03*51.76
Note: This is example data. Actual results may vary. *p < 0.05 compared to the control group.

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Random Grouping (Control, Positive Control, this compound) acclimatization->grouping baseline Baseline Paw Measurement grouping->baseline administration Administer Test Substances baseline->administration carrageenan Induce Inflammation (Carrageenan Injection) administration->carrageenan measurement Measure Paw Edema (Hourly for 5 hours) carrageenan->measurement calculation Calculate % Inhibition measurement->calculation statistics Statistical Analysis (ANOVA) calculation->statistics

Workflow for Carrageenan-Induced Paw Edema Model.

Potential Signaling Pathway

Lantana camara extracts have been reported to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and reducing the production of pro-inflammatory mediators like COX-2 and nitric oxide (NO).[3][8] this compound may act on this pathway.

G cluster_pathway NF-κB Signaling Pathway in Inflammation stimulus Inflammatory Stimulus (e.g., Carrageenan) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase nf_kb_ikb NF-κB/IκB Complex (Inactive) ikb_kinase->nf_kb_ikb Phosphorylates IκB nf_kb_active NF-κB (Active) nf_kb_ikb->nf_kb_active IκB Degradation nucleus Nucleus nf_kb_active->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) inflammation Inflammation gene_transcription->inflammation lantanose_a This compound lantanose_a->ikb_kinase Inhibition

Potential NF-κB Inhibitory Pathway of this compound.

II. Proposed Bioactivity Investigation: Anticancer Effects

Phytochemicals from Lantana camara, including triterpenoids like oleanolic acid, have demonstrated cytotoxic effects on various cancer cell lines.[2][13][14] The anticancer potential of this compound can be evaluated in vivo using a subcutaneous tumor xenograft model in immunodeficient mice.[15][16][17]

Animal Model: Subcutaneous Tumor Xenograft in Immunodeficient Mice

This model involves the implantation of human cancer cells into immunodeficient mice, allowing for the assessment of a compound's ability to inhibit tumor growth.[15][18]

Experimental Protocol

  • Animal Selection: Immunodeficient mice, such as athymic nude mice (nu/nu) or SCID mice, aged 4-6 weeks, are used.[17] They should be housed in a sterile environment.

  • Cell Culture: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) is cultured under standard conditions.[2]

  • Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to the following groups (n=8-10 per group):

    • Control Group: Receives the vehicle.

    • Positive Control Group: Receives a standard chemotherapeutic agent (e.g., Paclitaxel or Doxorubicin).

    • This compound Treatment Groups: Receive this compound at various doses.

  • Procedure:

    • Harvest cancer cells during their logarithmic growth phase and prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1-5 x 10⁷ cells/mL.[17]

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[15][17]

    • Monitor the mice for tumor formation.

    • Once tumors are established, begin treatment as per the group assignments. Administer the treatments for a specified period (e.g., 21-28 days).

    • Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Analyze the data using appropriate statistical methods, such as repeated measures ANOVA for tumor growth curves and one-way ANOVA for final tumor weights.

Data Presentation

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) (Mean ± SEM)Mean Final Tumor Weight (g) (Mean ± SEM)Tumor Growth Inhibition (%)
Control (Vehicle) -1500 ± 1201.5 ± 0.15-
Positive Control Varies450 ± 500.4 ± 0.0570
This compound 251100 ± 901.1 ± 0.1026.7
This compound 50750 ± 750.7 ± 0.0850
This compound 100500 ± 600.5 ± 0.0666.7
Note: This is example data. Actual results may vary. *p < 0.05 compared to the control group.

G cluster_prep Preparation Phase cluster_exp In Vivo Phase cluster_analysis Analysis Phase cell_culture Cancer Cell Culture cell_prep Cell Harvesting & Preparation cell_culture->cell_prep injection Subcutaneous Injection into Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth grouping Randomization & Grouping tumor_growth->grouping treatment Treatment Administration grouping->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Weighing monitoring->endpoint calculation Calculate Tumor Growth Inhibition endpoint->calculation statistics Statistical Analysis calculation->statistics

Potential PI3K/Akt Inhibitory Pathway of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound's potential anti-inflammatory and anticancer bioactivities. By employing these established animal models, researchers can gather crucial data on the efficacy and potential mechanisms of action of this promising natural compound. It is important to note that further studies, including pharmacokinetic and toxicological assessments, will be necessary for the comprehensive development of this compound as a potential therapeutic agent.

References

Lantanose A: Standard Preparation for Biological Assays - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data and established biological assay protocols for Lantanose A.

While this compound has been identified as an oligosaccharide isolated from the roots of Lantana camara, there is a notable absence of published research detailing its specific biological activities, mechanism of action, and standardized protocols for its use in biological assays. The vast majority of research on Lantana camara focuses on its crude extracts or other constituent compounds, such as triterpenoids and flavonoids, which have demonstrated anti-inflammatory and cytotoxic properties.

Therefore, the creation of detailed application notes and protocols for this compound, including quantitative data, experimental methodologies, and signaling pathway diagrams, is not feasible at this time due to the lack of foundational scientific literature.

For researchers interested in the biological activities of compounds from Lantana camara, we provide the following general protocols for assessing anti-inflammatory and cytotoxic effects, which are commonly studied activities for extracts and other compounds from this plant genus. These protocols are provided as a general guide and would require specific optimization and validation for any new compound, including this compound, should it become available for research.

General Biological Assay Protocols for Lantana Camara Constituents

In Vitro Anti-Inflammatory Activity Assessment

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), or to inhibit key inflammatory enzymes. A widely used in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the test compound (e.g., extracts or isolated compounds from Lantana camara). A vehicle control (e.g., DMSO) should be included.

  • Inflammatory Stimulation: After 1 hour of pre-treatment with the test compound, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a negative control group (cells with medium only) and a positive control group (cells with LPS only).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for another 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated positive control. A standard curve using sodium nitrite can be used to quantify the nitrite concentration.

Workflow for Nitric Oxide Inhibition Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed_cells Seed RAW 264.7 cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add test compound incubate_overnight->add_compound add_lps Add LPS (1 µg/mL) add_compound->add_lps incubate_24h Incubate for 24 hours add_lps->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Read absorbance at 540 nm griess_assay->read_absorbance

Caption: Workflow for the in vitro nitric oxide inhibition assay.

In Vitro Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of any compound to distinguish between a specific biological effect and a general toxic effect. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Seeding: Culture a relevant cell line (e.g., a cancer cell line like HeLa or a normal cell line like Vero) and seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well). Allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.

Workflow for MTT Cytotoxicity Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add test compound incubate_overnight->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathway Visualization

Many anti-inflammatory and cytotoxic compounds exert their effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival. While the effect of this compound on this pathway is unknown, many natural products have been shown to inhibit NF-κB activation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene activates Test_Compound Hypothetical Inhibitor (e.g., this compound) Test_Compound->IKK inhibits

Troubleshooting & Optimization

Troubleshooting HPLC separation of Lantanose A and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Lantanose A and its isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Issue: Poor resolution between this compound and its isomers.

Answer:

Achieving baseline separation of closely eluting isomers like this compound and its analogs can be challenging. Poor resolution is often related to the column chemistry, mobile phase composition, or temperature.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: A common starting point is a mobile phase of acetonitrile (B52724) and water. The percentage of the organic modifier (acetonitrile) can be adjusted. A lower percentage of acetonitrile will generally increase retention times and may improve resolution. Consider running a gradient elution to enhance separation.

  • Adjust pH of the Mobile Phase: The pH can influence the ionization state of your analytes, which in turn affects their retention and selectivity. For this compound, which has ionizable functional groups, exploring a pH range from 3.0 to 7.0 is recommended. A buffered mobile phase (e.g., with phosphate (B84403) or acetate) will ensure a stable pH.

  • Column Selection: Not all C18 columns are the same. Differences in end-capping and silica (B1680970) purity can lead to different selectivities. If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer alternative selectivities for aromatic compounds.

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 35-45°C) can improve peak shape and sometimes enhance resolution by decreasing mobile phase viscosity and increasing mass transfer kinetics. However, in some cases, lower temperatures may improve resolution.

2. Issue: My peaks are tailing.

Answer:

Peak tailing is a common issue in HPLC and can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Troubleshooting Steps:

  • Check Mobile Phase pH: If this compound has basic functional groups, it can interact with acidic silanol (B1196071) groups on the silica support of the column, leading to tailing. Adjusting the mobile phase pH to suppress the ionization of the silanol groups (lower pH) or the analyte (higher pH) can help. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also block the active sites.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: The column may have accumulated contaminants from previous injections, or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing the column may be necessary.

3. Issue: I am observing inconsistent retention times.

Answer:

Retention time drift can invalidate your results and make peak identification difficult. The most common causes are related to the pump, mobile phase, or column temperature.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Inconsistent mobile phase composition will lead to shifting retention times.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes or more, especially when changing mobile phases.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a constant flow rate. Air bubbles in the pump head can also cause fluctuations in flow and retention times.

  • Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times. Using a thermostatically controlled column compartment is highly recommended for reproducible results.

Experimental Protocols

Standard HPLC Method for this compound Isomer Separation:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 55% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 acetonitrile:water.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Resolution

% AcetonitrileResolution (this compound / Isomer 1)Retention Time (this compound) (min)
35%1.815.2
40%1.612.8
45%1.410.5

Table 2: Effect of pH on Peak Tailing (Asymmetry Factor)

Mobile Phase pHAsymmetry Factor (this compound)
3.0 (0.1% Formic Acid)1.2
5.0 (10mM Acetate Buffer)1.5
7.0 (10mM Phosphate Buffer)1.9

Visualizations

Troubleshooting_Workflow start Problem: Poor Resolution check_mp Adjust Mobile Phase (% Organic Solvent) start->check_mp check_ph Optimize Mobile Phase pH check_mp->check_ph No Improvement solution Resolution Improved check_mp->solution Success check_col Change Column (Different Selectivity) check_ph->check_col No Improvement check_ph->solution Success check_temp Vary Column Temperature check_col->check_temp No Improvement check_col->solution Success check_temp->solution Success

Caption: Troubleshooting workflow for poor peak resolution.

Experimental_Workflow prep_sample 1. Sample Preparation (1 mg/mL in 50:50 ACN:H2O) equil_system 2. System Equilibration (10 column volumes) prep_sample->equil_system inject 3. Inject Sample (10 µL) equil_system->inject run_grad 4. Run Gradient Elution (30-55% B over 20 min) inject->run_grad detect 5. UV Detection at 280 nm run_grad->detect analyze 6. Data Analysis (Integration and Reporting) detect->analyze

Caption: Standard experimental workflow for this compound analysis.

Improving the resolution of Lantanose A in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Lantanose A. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the separation and resolution of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for this compound analysis?

A1: For the analysis of plant-derived compounds like this compound, a sesquiterpene lactone, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[1] A good starting point involves a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile (B52724).[2][3] The UV detection wavelength can be set to around 210 nm for detecting sesquiterpene lactones.[2][4]

Q2: My this compound peak is showing significant tailing. What are the common causes?

A2: Peak tailing for compounds like this compound, which may contain ionizable groups, is often caused by secondary interactions with the stationary phase.[5] Common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[5][6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH causes ionization of this compound, it can lead to strong interactions with the stationary phase.[5]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5]

  • Column Degradation or Contamination: Accumulation of contaminants or a void in the packing material can disrupt the peak shape.[5][7]

Q3: How can I improve the resolution between this compound and other closely eluting peaks?

A3: Improving resolution in HPLC involves optimizing three key factors: efficiency (N), selectivity (α), and retention factor (k').[8] You can enhance resolution by:

  • Changing the Stationary Phase: Switching to a different column chemistry (e.g., from C18 to a phenyl or cyano column) can alter selectivity.[8][9]

  • Modifying the Mobile Phase: Adjusting the organic modifier (e.g., acetonitrile vs. methanol), pH, or using additives can significantly impact selectivity.[8][9][10]

  • Optimizing Column Parameters: Using a longer column or a column with a smaller particle size can increase efficiency.[8][9][10]

  • Adjusting the Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.[8][10]

  • Using Gradient Elution: A gradient can help to sharpen peaks and improve the separation of complex mixtures.[8]

Troubleshooting Guides

Guide 1: Resolving Poor Peak Shape (Tailing)

This guide provides a step-by-step approach to diagnose and resolve peak tailing for this compound.

Step 1: Check for Column Overload

  • Action: Reduce the injection volume or dilute the sample and reinject.

  • Expected Result: If peak shape improves, the original issue was column overload.

Step 2: Optimize Mobile Phase pH

  • Rationale: Adjusting the pH can suppress the ionization of this compound and minimize interactions with residual silanols on the column.

  • Protocol:

    • Prepare a mobile phase with a lower pH, for example, by adding 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[5]

    • Thoroughly flush the system with the new mobile phase.

    • Inject the this compound standard and observe the peak shape. A significant improvement indicates that secondary silanol interactions were the cause of tailing.[5]

Step 3: Column Washing and Regeneration

  • Rationale: If the peak tailing is due to column contamination, a thorough washing procedure can restore performance.

  • Protocol: A typical column wash involves flushing with a series of solvents in a specific order. For a reversed-phase C18 column, a general procedure is as follows:[5]

    • Disconnect the column from the detector.

    • Reverse the column direction.

    • Flush with your mobile phase without the buffer.

    • Flush with HPLC-grade water.

    • Flush with 100% acetonitrile or methanol.

    • Flush with isopropanol.

    • Re-equilibrate the column with the mobile phase until the baseline is stable.

Guide 2: Improving Resolution Between this compound and an Impurity

This guide outlines a systematic approach to enhance the separation between two closely eluting peaks.

Step 1: Adjusting Mobile Phase Strength (Isocratic Elution)

  • Action: In reversed-phase chromatography, decrease the percentage of the organic solvent in the mobile phase.

  • Expected Result: This will increase the retention time of both peaks and may improve their separation.

Step 2: Changing Mobile Phase Selectivity

  • Rationale: Altering the composition of the mobile phase can change the relative retention of the two compounds.

  • Protocol:

    • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa.[8]

    • Adjust the pH: A change in pH can alter the polarity of the analytes and improve separation.

Step 3: Evaluating a Different Stationary Phase

  • Rationale: If mobile phase optimization is insufficient, a different column chemistry may provide the necessary selectivity.

  • Action:

    • If using a C18 column, consider a phenyl-hexyl or a cyano (CN) column, which offer different retention mechanisms.[8]

    • For chiral compounds, a dedicated chiral stationary phase might be necessary.[11][12][13]

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Resolution

Mobile Phase CompositionRetention Time of this compound (min)Retention Time of Impurity (min)Resolution (Rs)
50:50 Acetonitrile:Water5.25.51.2
50:50 Methanol:Water6.87.31.8

Note: Data is hypothetical and for illustrative purposes.

Table 2: HPLC Method Parameters for this compound

ParameterRecommended Condition
Column Reversed-phase C18, 4.6 mm ID
Mobile Phase Acetonitrile and Water (gradient elution may be necessary)[3]
Flow Rate 1.0 mL/min[5]
Column Temperature 25 - 30 °C[5]
Detection UV at 210 nm[2][4]
Injection Volume 10 - 20 µL[3]

Experimental Protocols

Protocol 1: Gradient Elution for Separation of Sesquiterpene Lactones

This protocol is adapted from a method for separating a mixture of sesquiterpene lactones and can be a good starting point for this compound.[3]

  • Column: Hypersil ODS-2 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 18% B

    • 5-10 min: 18-45% B

    • 10-20 min: 45-65% B

    • 20-32 min: 65% B

    • Followed by a re-equilibration step at 18% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 238 nm (adjust based on this compound absorbance)

  • Injection Volume: 20 µL

Visualizations

Caption: A step-by-step workflow for troubleshooting common chromatography issues.

Caption: Key factors influencing chromatographic resolution and how to optimize them.

References

Lantanose A stability issues under different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lantanose A

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. Please find troubleshooting guides and frequently asked questions below.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general characteristics?

A1: this compound is a synthetic, macrocyclic lanthipeptide currently under investigation for its therapeutic potential. Its complex structure, characterized by thioether bridges, confers a high degree of target specificity but also makes it susceptible to degradation under suboptimal pH and temperature conditions.[1][2][3] Understanding its stability profile is critical for obtaining reliable and reproducible experimental results.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For maximum stability, this compound powder should be stored at -20°C or colder, protected from light. Concentrated stock solutions should be prepared in a suitable organic solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C. For aqueous buffers, short-term storage at 4°C is recommended for immediate use, but prolonged storage in aqueous solutions at room temperature is strongly discouraged.

Q3: My this compound solution appears to have lost bioactivity. What are the likely causes?

A3: Loss of bioactivity is typically linked to chemical degradation. The primary factors are improper pH of the experimental buffer and exposure to elevated temperatures. The thioether linkages and other sensitive functional groups within this compound can undergo hydrolysis or oxidation, leading to a conformational change or breakdown of the molecule. We recommend verifying the pH of your buffers and ensuring all incubations are performed at the recommended temperature.

Q4: Can I use standard physiological buffers like PBS (pH 7.4) for my experiments?

A4: While this compound is functional at physiological pH, it exhibits limited solubility and stability in standard phosphate-buffered saline (PBS) over extended periods.[1] For experiments lasting longer than a few hours, it is advisable to use a freshly prepared buffer or to conduct a preliminary stability test in your specific medium. See the troubleshooting guide below for more details.

Troubleshooting Guide

Issue: High variability between experimental replicates.

  • Possible Cause 1: pH Drift. The pH of your buffer may be shifting during the experiment, especially if using a bicarbonate-based buffer in a non-controlled CO₂ environment. This shift can alter the charge state of this compound and accelerate degradation.

    • Solution: Validate the pH of your buffer at the beginning and end of your experiment. Use a well-buffered system like HEPES for better pH control outside of a CO₂ incubator.

  • Possible Cause 2: Adsorption to Labware. Peptides like this compound can adsorb to the surface of standard polypropylene (B1209903) tubes and plates, reducing the effective concentration in your assay.

    • Solution: Use low-adhesion microplates and centrifuge tubes. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer can also mitigate this issue, but compatibility with your assay must be verified first.

Issue: Complete loss of this compound activity.

  • Possible Cause: Extreme pH or Temperature Exposure. Accidental use of a highly acidic or alkaline buffer or an incubator malfunction can lead to rapid and complete degradation.

    • Solution: Always confirm the identity and pH of your buffers before adding this compound. Regularly calibrate incubators and water baths. Prepare fresh dilutions of this compound from a frozen stock for each experiment to rule out stock solution degradation.

Quantitative Stability Data

The stability of this compound (10 µM) was assessed over 24 hours in various buffers and temperatures. The percentage of intact this compound remaining was quantified by HPLC.

Table 1: this compound Stability at Different Temperatures (in 50 mM HEPES, pH 7.4)

Temperature% Remaining (after 24h)
4°C98%
25°C (RT)85%
37°C62%
50°C15%

Table 2: this compound Stability at Different pH Values (at 37°C)

pHBuffer System% Remaining (after 24h)
3.0Glycine-HCl45%
5.0Acetate75%
7.4HEPES62%
9.0Tris-HCl38%

Experimental Protocols

Protocol: this compound Stability Assessment via HPLC

  • Buffer Preparation: Prepare a series of buffers (e.g., Glycine-HCl pH 3.0, Acetate pH 5.0, HEPES pH 7.4, Tris-HCl pH 9.0) and filter them through a 0.22 µm filter.

  • Stock Solution: Prepare a 1 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: Dilute the this compound stock solution to a final concentration of 10 µM in each of the prepared buffers. Create triplicate samples for each condition.

  • Incubation: Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C) for a predetermined time course (e.g., 0, 4, 8, 12, 24 hours).

  • Time-Point Quenching: At each time point, transfer 100 µL of each sample into an HPLC vial containing 100 µL of quench solution (e.g., 0.1% Trifluoroacetic Acid in Acetonitrile) to stop further degradation.[4]

  • HPLC Analysis: Analyze the samples using a C18 reverse-phase HPLC column.[4]

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: Monitor absorbance at 214 nm.

  • Data Analysis: Calculate the peak area of the intact this compound at each time point relative to the T=0 time point to determine the percentage remaining.

Visual Guides

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 1 mM Stock in DMSO Dilute Dilute Stock to 10 µM in Buffers Stock->Dilute Buffers Prepare & Validate pH of Buffers Buffers->Dilute Incubate Incubate Samples (Different Temp/pH) Dilute->Incubate Timepoints Take Timepoints (0, 4, 8, 24h) Incubate->Timepoints Quench Quench Reaction (TFA in ACN) Timepoints->Quench HPLC HPLC Analysis (C18 Column) Quench->HPLC Analyze Calculate Peak Area (% Remaining) HPLC->Analyze Degradation_Pathway cluster_stress Stress Factors LantanoseA Intact this compound (Active) Degraded Degraded Fragments (Inactive) LantanoseA->Degraded Hydrolysis Oxidized Oxidized Product (Reduced Activity) LantanoseA->Oxidized Oxidation Temp High Temperature (>25°C) Temp->Degraded pH Non-Optimal pH (<6 or >8) pH->Degraded

References

Technical Support Center: Scaling Up Lantanose A Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lantanose A purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the purification of this novel oligosaccharide from Lantana camara. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a novel oligosaccharide that has been isolated from the ethanolic extract of the roots of Lantana camara.[1][2] This plant is known to contain a diverse array of phytochemicals, including other oligosaccharides, iridoid glycosides, and triterpenoids, which can present challenges during purification.[3][4][5]

Q2: What are the primary challenges in scaling up this compound purification?

A2: The main challenges stem from the complex phytochemical profile of Lantana camara. Key difficulties include:

  • Co-extraction of similar compounds: The crude extract contains numerous other sugars and glycosides with similar polarities to this compound, making chromatographic separation difficult.

  • Low abundance: The concentration of this compound in the root extract may be low, requiring large amounts of starting material and efficient purification steps to obtain significant quantities.

  • Potential for degradation: Oligosaccharides can be susceptible to degradation under harsh extraction or purification conditions (e.g., extreme pH or high temperatures).

  • Removal of non-target compounds: The presence of a wide range of other phytochemicals, such as phenolic compounds and triterpenoids, can interfere with purification steps and require specific removal strategies.[3][4]

Q3: What general strategies can be employed for the purification of oligosaccharides like this compound from plant extracts?

A3: A multi-step approach is typically required. This often involves:

  • Initial Extraction: Using a polar solvent like ethanol (B145695) to extract a broad range of compounds, including oligosaccharides.

  • Preliminary clean-up: Techniques like solvent partitioning or solid-phase extraction (SPE) can be used to remove major classes of interfering compounds.

  • Fractionation: Employing chromatographic techniques such as column chromatography with different stationary phases (e.g., silica (B1680970) gel, reversed-phase C18) to separate compounds based on polarity.

  • Size-Exclusion Chromatography (SEC): This can be effective in separating oligosaccharides based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to achieve high purity.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of this compound purification.

Problem Potential Cause Suggested Solution
Low Yield of this compound Inefficient initial extraction.Optimize extraction parameters (e.g., solvent-to-solid ratio, temperature, extraction time). Consider microwave-assisted or ultrasound-assisted extraction to improve efficiency.
Degradation of this compound during processing.Avoid harsh pH conditions and high temperatures. Ensure samples are processed quickly or stored appropriately to prevent enzymatic or microbial degradation.
Loss of product during chromatographic steps.Ensure proper column packing and equilibration. Optimize gradient elution to ensure this compound is well-resolved and collected in the correct fractions. Check for irreversible adsorption to the stationary phase.
Poor Resolution in Chromatography Co-elution with other similar oligosaccharides.Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase). Consider specialized columns designed for carbohydrate separation. High-resolution techniques like preparative HPLC may be necessary.
Column overloading.Reduce the sample load on the column. Scale up by increasing the column diameter rather than just the sample concentration.
Inappropriate mobile phase.Systematically screen different solvent systems to improve selectivity for this compound.
Presence of Contaminants in Final Product Incomplete removal of non-oligosaccharide compounds.Incorporate a pre-purification step to remove major contaminants. For example, use a non-polar wash to remove lipids or a specific resin to capture phenolic compounds.
Carryover between chromatographic runs.Implement a rigorous column cleaning and regeneration protocol between runs.
High Backpressure in HPLC/Column Chromatography Clogged frit or column contamination.Filter all samples and mobile phases before use. Use a guard column to protect the main column. If clogged, reverse flush the column at a low flow rate or follow the manufacturer's cleaning protocol.
Precipitation of sample on the column.Ensure the sample is fully dissolved in the mobile phase before injection. The injection solvent should be compatible with the initial mobile phase conditions.

Experimental Protocols

Protocol 1: General Extraction of Oligosaccharides from Lantana camara Roots

  • Preparation of Plant Material: Air-dry the roots of Lantana camara at room temperature and then grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered root material in 80% ethanol at a 1:10 solid-to-solvent ratio (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Solvent Partitioning:

    • Resuspend the concentrated extract in distilled water.

    • Perform liquid-liquid partitioning sequentially with hexane, chloroform, and ethyl acetate (B1210297) to remove non-polar and medium-polarity compounds.

    • The aqueous phase will contain the crude oligosaccharide fraction.

Protocol 2: Column Chromatography for Oligosaccharide Fractionation

  • Column Preparation: Pack a glass column with silica gel 60, and equilibrate it with a non-polar solvent system (e.g., chloroform:methanol 9:1).

  • Sample Loading: Adsorb the dried aqueous extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution:

    • Begin elution with the equilibration solvent.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a carbohydrate-specific staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Fraction Pooling: Pool the fractions containing compounds with Rf values corresponding to oligosaccharides for further purification.

Visualizations

experimental_workflow start Lantana camara Roots powder Grinding to Powder start->powder extraction Ethanolic Extraction powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotovap) filtration->concentration partitioning Solvent Partitioning concentration->partitioning aqueous_phase Aqueous Phase (Crude Oligosaccharides) partitioning->aqueous_phase column_chrom Column Chromatography aqueous_phase->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooling Pooling of this compound rich Fractions fraction_collection->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_lantanose_a Pure this compound prep_hplc->pure_lantanose_a

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_logic start Low Yield or Purity? check_extraction Review Extraction Protocol start->check_extraction Low Yield check_chromatography Analyze Chromatography Data start->check_chromatography Low Purity optimize_extraction Optimize Solvent/Time/Temp check_extraction->optimize_extraction degradation Assess for Degradation (LC-MS) check_extraction->degradation poor_resolution Poor Peak Resolution? check_chromatography->poor_resolution contamination Contaminants Present? check_chromatography->contamination solution Improved Yield/Purity optimize_extraction->solution degradation->solution change_column Use Orthogonal Column Chemistry poor_resolution->change_column Yes optimize_gradient Optimize Gradient poor_resolution->optimize_gradient Yes check_loading Reduce Sample Load poor_resolution->check_loading Yes add_cleanup_step Add Pre-Purification Step contamination->add_cleanup_step Yes change_column->solution optimize_gradient->solution add_cleanup_step->solution check_loading->solution

Caption: A troubleshooting decision tree for this compound purification issues.

References

Overcoming low solubility of Lantanose A in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lantanose A

Topic: Overcoming Low Aqueous Solubility of this compound

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the low aqueous solubility of this compound, a bioactive iridoid glycoside isolated from Lantana camara[1].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to dissolve this compound directly in water or a phosphate-buffered saline (PBS) solution, but it is not dissolving. What am I doing wrong?

A1: You are not doing anything wrong. This compound is a lipophilic molecule and is practically insoluble in water and aqueous buffers. Direct dissolution in aqueous media is not a feasible method for preparing stock solutions or formulations at desired therapeutic concentrations. Its solubility in PBS (pH 7.2) is extremely low.[2] For successful experimentation, a solubility enhancement strategy is required.

Q2: I dissolved this compound in an organic solvent (e.g., Ethanol (B145695), DMSO), but it precipitated immediately when I added it to my aqueous experimental medium. How can I prevent this?

A2: This is a common issue known as "fall-out" or precipitation, which occurs when the organic solvent is diluted in the aqueous phase. The aqueous medium alone cannot maintain this compound in solution.

Troubleshooting Steps:

  • Utilize a Solubilizing Agent: The most effective solution is to pre-dissolve a solubilizing agent, such as a cyclodextrin (B1172386) or surfactant, in your aqueous phase before adding the this compound stock solution.

  • Optimize the Addition Process: Add the this compound organic stock solution dropwise into the aqueous phase under vigorous and constant stirring. This facilitates the rapid formation of inclusion complexes or micelles, preventing precipitation.

  • Reduce Organic Solvent Volume: Use the highest possible concentration of this compound in your organic stock to minimize the volume added to the aqueous phase. A common starting point is a 1:2 ratio of ethanol to PBS.[3]

Q3: What are the most effective and commonly used methods to improve the aqueous solubility of this compound?

A3: Several methods are highly effective for enhancing the solubility of lipophilic compounds like this compound. The primary strategies are:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate lipophilic drug molecules, thereby increasing their apparent water solubility.[4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative for this purpose.[7]

  • Use of Co-solvents: A mixture of a water-miscible organic solvent (like ethanol or propylene (B89431) glycol) with water can significantly increase the solubility of hydrophobic compounds.[8][9]

  • Nanoparticle and Nanoemulsion Formulation: Encapsulating this compound into nanocarriers, such as nanomicelles, liposomes, or solid lipid nanoparticles, can dramatically improve its solubility, stability, and bioavailability.[10][11][12][13]

Q4: My experiment is sensitive to organic solvents like DMSO. Which solubilization method should I choose?

A4: If your experimental system cannot tolerate organic solvents, complexation with cyclodextrins is an excellent alternative. You can prepare a solid this compound/cyclodextrin inclusion complex, which can then be dissolved directly in your aqueous medium.[4][14] Formulating this compound into liposomes or other nanoparticle systems is also a suitable solvent-free approach for the final formulation.[13][]

Data Presentation: Solubility Enhancement

The following tables summarize key quantitative data for formulating this compound in various solvents and with common solubilizing agents.

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference(s)
Water Practically Insoluble
Phosphate Buffered Saline (PBS) pH 7.2 ~0.05 mg/mL [2]
Ethanol Miscible [2]
Dimethyl sulfoxide (B87167) (DMSO) ~50 mg/mL [2]
Dimethylformamide (DMF) ~100 mg/mL [2]
Co-Solvent Systems
1:1 Ethanol:PBS (pH 7.2) ~0.4 mg/mL [2]

| 1:2 Ethanol:PBS (pH 7.2) | ~0.33 mg/mL |[3] |

Table 2: Efficacy of Selected Solubilization Methods

Method Solubilizing Agent Resulting Concentration Key Benefit Reference(s)
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD) Enables stable solutions up to 0.05 mg/mL Avoids organic co-solvents, increases stability [7][16]
Nanomicelles Soluplus® Achieves 0.05 mg/mL with high encapsulation efficiency Sustained release, high stability [12]

| Nanosheet | Chitosan/Sodium Alginate | 2.5 µg/cm² loading | Provides sustained, long-term drug delivery |[17][18] |

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using the Co-Solvent Method

  • Prepare Stock Solution: Dissolve this compound in absolute ethanol to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Aqueous Phase: Prepare the desired aqueous buffer (e.g., PBS, pH 7.2).

  • Combine: While vigorously stirring the aqueous buffer, slowly add the ethanolic stock solution to achieve the final desired this compound concentration. A common ratio is one part ethanolic stock to two parts aqueous buffer.

  • Observation: The final solution should be clear. If any cloudiness or precipitate appears, the solubility limit in that specific co-solvent ratio has been exceeded.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve an appropriate amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer to create the vehicle solution (e.g., 3.6 mg/mL).[7]

  • Prepare this compound Stock: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Complexation: Add the this compound stock solution dropwise to the stirring HP-β-CD solution.

  • Equilibration: Allow the mixture to stir overnight at room temperature to ensure maximum complex formation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed this compound precipitate. The resulting clear solution contains the water-soluble this compound-cyclodextrin complex.

Protocol 3: Formulation of this compound Loaded Nanomicelles by Direct Dissolution

  • Weigh Components: Accurately weigh the required amounts of this compound and a suitable polymer, such as Soluplus®.[12]

  • Dissolution: Dissolve both components in a suitable volatile organic solvent (e.g., ethanol) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform drug-polymer film on the flask wall.

  • Hydration: Hydrate the film by adding the desired aqueous buffer and stirring until the film is completely dissolved, forming a clear nanomicelle suspension.

  • Characterization: The resulting formulation should be characterized for particle size, encapsulation efficiency, and drug load.

Visualizations: Workflows and Mechanisms

G start Start: this compound (Insoluble Powder) q1 Does your system tolerate organic solvents? start->q1 cosolvent Use Co-Solvent Method (e.g., Ethanol/PBS) q1->cosolvent Yes q2 Is long-term sustained release required? q1->q2 No end_solution Result: Clear Aqueous Solution cosolvent->end_solution nano_org Formulate Nanoparticles (Solvent Evaporation) cyclo Use Cyclodextrin Complexation q2->cyclo No nano_no_org Formulate Nanoparticles (e.g., Liposomes) q2->nano_no_org Yes cyclo->end_solution nano_no_org->end_solution

Caption: Decision tree for selecting a this compound solubilization method.

G cluster_complex Aqueous Environment cluster_cavity Hydrophobic Cavity CD Cyclodextrin LantanoseA This compound Water Water Molecules Water->CD Hydrophilic Interaction caption Result: Water-Soluble Inclusion Complex

Caption: Cyclodextrin encapsulates this compound, enhancing its solubility.

G start 1. Dissolve this compound & Polymer in Solvent film 2. Evaporate Solvent to Create Thin Film start->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate stir 4. Stir to Allow Self-Assembly hydrate->stir end 5. Final Product: Nanomicelle Suspension stir->end

Caption: Experimental workflow for nanomicelle formulation.

References

Technical Support Center: Lantanose A (Latanoprost) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Lantanose A (Latanoprost) during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Latanoprost) and why is its stability important?

This compound, commonly known as Latanoprost, is a prostaglandin (B15479496) F2α analogue. It is widely used in research and pharmaceutical formulations, particularly for glaucoma treatment, due to its ability to reduce intraocular pressure.[1][2][3] Maintaining its stability is crucial to ensure the accuracy of experimental results and the efficacy and safety of therapeutic products. Degradation can lead to a loss of potency and the formation of impurities with potentially different biological activities.

Q2: What are the optimal storage conditions for Latanoprost?

To ensure long-term stability, Latanoprost as an active pharmaceutical ingredient (API) or in unopened ophthalmic solutions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[1][4] Once a solution bottle is opened, it can be stored at room temperature, up to 25°C (77°F), for up to six weeks.[1][4]

Q3: What are the primary factors that cause Latanoprost degradation?

Latanoprost is susceptible to degradation from several factors:

  • Temperature: Elevated temperatures significantly accelerate degradation.[2]

  • Light: Exposure to light, especially UV radiation, can cause rapid degradation.[2]

  • pH: Latanoprost is prone to hydrolysis under both acidic and alkaline conditions.[5]

  • Oxidation: The molecule can be oxidized, leading to the formation of degradation products.[5]

  • Adsorption: Being highly lipophilic, Latanoprost can adsorb to certain types of plastic containers, leading to a decrease in the effective concentration.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in biological assays.

  • Possible Cause: Degradation of your Latanoprost stock solution.

  • Troubleshooting Steps:

    • Verify Storage: Ensure that your stock solutions have been consistently stored at the recommended temperature (2-8°C for solutions, or as specified by the manufacturer for solid compound) and protected from light.

    • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a new vial of Latanoprost.

    • Perform a Purity Check: If you have access to analytical instrumentation, such as HPLC, perform a quick purity check of your stock solution to look for degradation products.

Issue 2: Appearance of unknown peaks in your HPLC or LC-MS analysis.

  • Possible Cause: Formation of degradation products during sample preparation or storage.

  • Troubleshooting Steps:

    • Review Sample Handling: Ensure that samples are not exposed to high temperatures, extreme pH, or prolonged light during preparation and handling.

    • Identify Degradants: Compare the retention times of the unknown peaks with those of known Latanoprost degradation products if standards are available. Common degradants include Latanoprost acid and 15-keto-Latanoprost.

    • Optimize Analytical Method: Confirm that your HPLC method is stability-indicating and capable of separating the parent compound from its potential degradation products.

Issue 3: Gradual decrease in Latanoprost concentration over time in stored solutions.

  • Possible Cause: Adsorption of Latanoprost to the storage container.

  • Troubleshooting Steps:

    • Use Appropriate Containers: Store Latanoprost solutions in glass or polypropylene (B1209903) vials to minimize adsorption. Avoid using polystyrene containers.

    • Consider Formulation: For aqueous solutions, the inclusion of a surfactant can help to prevent adsorption and hydrolysis by forming micelles.[6]

Data on Latanoprost Degradation

The following tables summarize quantitative data on the stability of Latanoprost under various stress conditions. This data is essential for designing stable formulations and for understanding the potential for degradation during experiments.

Table 1: Thermal Degradation of Latanoprost

TemperatureTime for 10% Degradation (t90)Reference
50°C8.25 days[2]
70°C1.32 days[2]

Table 2: Forced Degradation of Latanoprost under Various Conditions

Stress ConditionDuration% DegradationReference
5 M HCl (Acid Hydrolysis)4 hours~91%[5]
5 M NaOH (Base Hydrolysis)4 hours~95%[5]
30% H₂O₂ (Oxidation)6 hoursSubstantial Degradation[5]
White Light (Photodegradation)24 hoursSignificant Degradation[5]
Heat (40°C)48 hoursSignificant Degradation[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Latanoprost

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate Latanoprost from its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M, pH 3.0) in a ratio of approximately 60:40 (v/v). The exact ratio may need optimization.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 210 nm.[7]

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.[7]

  • Procedure:

    • Prepare a standard solution of Latanoprost in the mobile phase at a known concentration (e.g., 50 µg/mL).

    • Prepare your test samples (e.g., from a stability study) and dilute them to fall within the linear range of the assay.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the Latanoprost peak based on its retention time and peak area compared to the standard. Degradation products will appear as separate peaks.

Visualizations

Below are diagrams to visualize key concepts related to Latanoprost stability and analysis.

Latanoprost Latanoprost Hydrolysis Hydrolysis (Acid/Base) Latanoprost->Hydrolysis Oxidation Oxidation Latanoprost->Oxidation Photo_degradation Photo-degradation (UV Light) Latanoprost->Photo_degradation Epimerization Epimerization Latanoprost->Epimerization Latanoprost_Acid Latanoprost Acid Hydrolysis->Latanoprost_Acid Keto_Latanoprost 15-keto-Latanoprost Oxidation->Keto_Latanoprost Trans_isomer 5,6-trans isomer Photo_degradation->Trans_isomer Epi_Latanoprost 15-epi-Latanoprost Epimerization->Epi_Latanoprost

Caption: Primary degradation pathways of Latanoprost.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Latanoprost Sample Dilution Dilute with Mobile Phase Start->Dilution Injection Inject into HPLC Dilution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantify Latanoprost and Degradants Detection->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for Latanoprost stability testing by HPLC.

Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Hydrolysis in Cornea FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds to Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC MMPs Upregulation of Matrix Metalloproteinases (MMPs) Ca_PKC->MMPs Outflow Increased Uveoscleral Outflow MMPs->Outflow IOP Reduced Intraocular Pressure Outflow->IOP

Caption: Latanoprost mechanism of action signaling pathway.

References

Technical Support Center: Minimizing Matrix Effects in the LC-MS Analysis of Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Lantadene A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of Lantadene A?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, Lantadene A. These components can include salts, lipids, proteins, and other endogenous substances from the biological sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of Lantadene A in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis of Lantadene A.[4][5]

Q2: What are the common causes of ion suppression and enhancement?

A2: Ion suppression is the more frequent phenomenon and can be caused by several factors:

  • Competition for Ionization: Co-eluting matrix components can compete with Lantadene A for the limited available charge in the ion source, which reduces its ionization efficiency.

  • Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, which affects the efficiency of solvent evaporation and the release of ions.

  • Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize the protonated Lantadene A ions.

Ion enhancement, although less common, can occur when co-eluting compounds improve the ionization efficiency of Lantadene A, for instance, by altering the mobile phase properties in a favorable way.

Q3: How can I determine if my Lantadene A analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of Lantadene A is introduced into the mass spectrometer after the LC column. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[5]

  • Post-Extraction Spike Method: This is a quantitative method. The response of Lantadene A in a neat solvent is compared to its response when spiked into a blank matrix sample that has undergone the entire extraction procedure. The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solvent) x 100

    • A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.

Q4: What is a suitable internal standard for the LC-MS analysis of Lantadene A?

A4: An ideal internal standard (IS) for Lantadene A would be a stable isotope-labeled version of the molecule (e.g., ¹³C- or ²H-Lantadene A). These internal standards have nearly identical chemical properties and chromatographic retention times to Lantadene A, meaning they will experience similar matrix effects.[5] The use of a stable isotope-labeled IS is the most recognized technique to correct for matrix effects.[5] If a stable isotope-labeled IS is not available, a structurally similar compound (an analogue) that is not present in the sample matrix can be used. However, it is crucial to validate that the analogue behaves similarly to Lantadene A in terms of extraction recovery and ionization response.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for Lantadene A High concentration of matrix components co-eluting with the analyte.Optimize the chromatographic separation to better resolve Lantadene A from interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different particle size.
Inconsistent Results and Poor Reproducibility Variable matrix effects between different samples or batches.Implement a robust sample preparation method to consistently remove a high percentage of matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for sample-to-sample variations in matrix effects.[5]
Low Signal Intensity or Inability to Reach Required Detection Limits Significant ion suppression due to high levels of matrix components.Improve the sample cleanup procedure. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2] Sample dilution can also reduce matrix effects, but this may compromise sensitivity.[5]
Sudden Drop in Signal Intensity During a Batch Run Contamination of the ion source or mass spectrometer inlet.Clean the ion source and the mass spectrometer inlet as per the manufacturer's instructions. Using a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste can help prevent source contamination.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects for Lantadene A

Objective: To quantify the degree of ion suppression or enhancement for Lantadene A in the intended biological matrix (e.g., plasma, liver homogenate).

Materials:

  • Blank biological matrix (free of Lantadene A)

  • Lantadene A reference standard

  • Reconstitution solvent (e.g., 50:50 acetonitrile (B52724):water)

  • All necessary reagents and equipment for the chosen sample preparation method.

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Prepare a series of calibration standards of Lantadene A in the reconstitution solvent at different concentration levels.

    • Set B (Post-Extraction Spike): Take aliquots of the blank biological matrix and subject them to the complete sample preparation procedure. Spike the resulting extracts with Lantadene A at the same concentration levels as in Set A.

  • LC-MS Analysis: Inject and analyze both sets of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for Lantadene A in Set A (Peak AreaNeat) and Set B (Peak AreaMatrix) for each concentration level.

    • Calculate the Matrix Effect (%) for each concentration level using the formula:

      • Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) x 100

Protocol 2: Representative LC-MS/MS Method for the Quantification of Lantadene A in Liver Tissue

Disclaimer: This is a representative method based on available literature and may require optimization for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • Homogenize a known weight of liver tissue (e.g., 100 mg) in a suitable buffer.

  • To 100 µL of liver homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard (if available).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant.

  • Vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer (MTBE) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient from 10% to 90% B

    • 5-7 min: Hold at 90% B

    • 7-7.1 min: Linear gradient from 90% to 10% B

    • 7.1-10 min: Hold at 10% B (re-equilibration)

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical - require experimental determination):

    • Lantadene A: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Lantadene A Analysis

Sample Preparation MethodPros Cons Typical Matrix Effect Reduction
Protein Precipitation (PPT) Simple, fast, and inexpensive.Non-selective, may not remove all interfering phospholipids.Low to Moderate
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.More labor-intensive, may have lower recovery for some analytes.Moderate to High
Solid-Phase Extraction (SPE) Highly selective, can provide very clean extracts and allows for analyte concentration.More expensive and requires method development.High

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Liver Tissue) Homogenization Homogenization Sample->Homogenization Extraction Extraction & Cleanup (PPT, LLE, or SPE) Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS System Reconstitution->LCMS Data Data Acquisition LCMS->Data Quantification Quantification & Matrix Effect Assessment Data->Quantification

Caption: Workflow for LC-MS analysis of Lantadene A.

Troubleshooting_Logic Start Inconsistent or Inaccurate Results for Lantadene A? CheckIS Is a suitable Internal Standard (IS) being used? Start->CheckIS AssessME Have you performed a Matrix Effect (ME) assessment? CheckIS->AssessME Yes ImplementIS Implement a Stable Isotope-Labeled or Analog IS CheckIS->ImplementIS No OptimizePrep Optimize Sample Preparation (e.g., switch to SPE) AssessME->OptimizePrep Significant ME OptimizeChromo Optimize Chromatography (e.g., gradient, column) AssessME->OptimizeChromo Minor ME / Co-elution Revalidate Re-validate Method OptimizePrep->Revalidate OptimizeChromo->Revalidate ImplementIS->Revalidate

References

Technical Support Center: Addressing Cross-Reactivity of Lantanose A in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity issues when working with Lantanose A in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity?

A1: Immunoassay cross-reactivity occurs when an antibody erroneously binds to a molecule other than its intended target analyte.[1][2][3][4] In the context of this compound, the assay antibody may bind to other structurally similar molecules present in the sample, leading to inaccurate quantification.[5][6] This can result in either falsely elevated or falsely low measurements of this compound.[5][7]

Q2: Why is it important to address the cross-reactivity of this compound?

Q3: What are the common causes of cross-reactivity in a this compound immunoassay?

A3: Common causes of cross-reactivity in a this compound immunoassay include:

  • Structural similarity: Metabolites of this compound or other endogenous/exogenous compounds with similar chemical structures can be recognized by the antibody.[1][3][8]

  • Antibody specificity: The antibody used in the assay may not be highly specific to this compound and may recognize similar epitopes on other molecules.[1][9]

  • Matrix effects: Components in the biological sample matrix (e.g., serum, plasma) can non-specifically interfere with the antibody-antigen binding.[10][11]

Q4: What are the initial steps to suspect cross-reactivity in my this compound assay?

A4: You should suspect cross-reactivity if you observe:

  • Inconsistent results that do not align with the expected clinical or experimental context.[12]

  • A lack of correlation between the immunoassay results and a reference method (e.g., LC-MS/MS).

  • Non-parallel dilution curves, where the measured concentration of this compound does not decrease linearly upon serial dilution of the sample.[12]

Troubleshooting Guides

Issue 1: Falsely High this compound Concentrations Detected

Question: My immunoassay is showing unexpectedly high levels of this compound in my samples. How can I determine if this is due to cross-reactivity and what steps can I take to resolve it?

Answer:

Unexpectedly high concentrations of this compound can indeed be a sign of cross-reactivity. Here is a step-by-step guide to troubleshoot this issue:

Step 1: Assess Sample Matrix Effects

  • Problem: Components in your sample matrix (e.g., plasma, serum) might be interfering with the assay.[10][11]

  • Solution: Perform a spike and recovery experiment.[10][13]

    • Spike a known concentration of this compound standard into your sample matrix and a standard assay buffer.

    • Measure the this compound concentration in both spiked samples.

    • Calculate the percent recovery. A recovery rate significantly different from 100% (typically outside the 80-120% range) in the sample matrix suggests interference.[10]

Step 2: Evaluate Specificity with Structurally Related Compounds

  • Problem: The antibody may be cross-reacting with metabolites of this compound or other structurally similar molecules.[5][6]

  • Solution:

    • Identify potential cross-reactants (e.g., known metabolites of this compound, structurally similar drugs).

    • Test these compounds individually in the immunoassay to determine if they generate a signal.

    • If a compound shows cross-reactivity, you may need to consider a more specific antibody or a different analytical method.

Step 3: Perform a Serial Dilution

  • Problem: The presence of interfering substances can lead to non-linear dilution effects.[12]

  • Solution:

    • Perform serial dilutions of a sample showing a high this compound concentration.

    • If the back-calculated concentrations at different dilutions are not consistent, it is a strong indicator of cross-reactivity or matrix effects.[12]

Issue 2: Poor Correlation with a Reference Method (e.g., LC-MS/MS)

Question: My this compound immunoassay results are not correlating well with data obtained from LC-MS/MS. What could be the cause and how do I address it?

Answer:

A poor correlation between your immunoassay and a highly specific method like LC-MS/MS is a significant red flag for cross-reactivity.

Step 1: Confirm the Specificity of the Reference Method

  • Action: Ensure that the LC-MS/MS method is properly validated and is specifically measuring the parent this compound molecule without interference from metabolites.

Step 2: Characterize the Antibody's Cross-Reactivity Profile

  • Action: Systematically test potential cross-reacting molecules (metabolites, analogs) in your immunoassay. This will help you understand what, besides this compound, your antibody is detecting.

Step 3: Consider a Different Assay Format

  • Problem: Competitive immunoassays, often used for small molecules, can be more susceptible to cross-reactivity.[14]

  • Solution: If possible, explore alternative assay formats. While challenging for small molecules, options like developing a more specific monoclonal antibody could be considered.[15]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate how to present findings from cross-reactivity and matrix effect experiments for this compound.

Table 1: Spike and Recovery Analysis of this compound in Human Serum

Sample IDEndogenous this compound (ng/mL)Spiked this compound (ng/mL)Measured Concentration (ng/mL)% Recovery
Control 10.51010.499%
Control 20.61010.7101%
Test 11.21015.8146%
Test 20.81013.5127%

Acceptable recovery is typically within 80-120%.[10] The high recovery in test samples suggests a matrix effect leading to signal enhancement.

Table 2: Cross-Reactivity of this compound Antibody with Potential Interferents

CompoundConcentration Tested (ng/mL)Measured this compound Equivalent (ng/mL)% Cross-Reactivity
This compound100100100%
Metabolite 11000505%
Metabolite 2100050.5%
Structurally Similar Drug X100010.1%

% Cross-Reactivity = (Measured Concentration of Interferent / Actual Concentration of Interferent) x 100

Experimental Protocols

Protocol 1: Spike and Recovery Experiment

Objective: To assess the impact of the sample matrix on the quantification of this compound.

Materials:

  • This compound stock solution

  • Assay buffer

  • Sample matrix (e.g., human serum)

  • This compound immunoassay kit

Procedure:

  • Prepare a series of this compound standards in the assay buffer.

  • Prepare two sets of samples:

    • Set A (Matrix): Spike a known concentration of this compound into the sample matrix.

    • Set B (Buffer): Spike the same concentration of this compound into the assay buffer.

  • Also, measure the endogenous level of this compound in an unspiked sample matrix.

  • Analyze all samples using the this compound immunoassay.

  • Calculate the percent recovery using the following formula: % Recovery = [(Measured Concentration in Spiked Matrix - Endogenous Concentration) / Spiked Concentration] x 100

Protocol 2: Cross-Reactivity Assessment

Objective: To determine the specificity of the this compound antibody against structurally related molecules.

Materials:

  • This compound stock solution

  • Stock solutions of potential cross-reactants (e.g., metabolites, analogs)

  • Assay buffer

  • This compound immunoassay kit

Procedure:

  • Prepare a standard curve for this compound in the assay buffer.

  • Prepare a series of dilutions for each potential cross-reactant in the assay buffer.

  • Analyze the dilutions of the cross-reactants using the this compound immunoassay.

  • Determine the concentration of each cross-reactant that produces a signal equivalent to a known concentration of this compound.

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of this compound / Concentration of Cross-Reactant at equivalent signal) x 100

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Cross-Reactivity start Inaccurate this compound Results spike_recovery Perform Spike and Recovery Experiment start->spike_recovery serial_dilution Perform Serial Dilution start->serial_dilution cross_reactivity_test Test Potential Cross-Reactants start->cross_reactivity_test recovery_check Recovery within 80-120%? spike_recovery->recovery_check dilution_check Linear Dilution? serial_dilution->dilution_check cross_reactivity_check Significant Cross- Reactivity Found? cross_reactivity_test->cross_reactivity_check matrix_effect Matrix Effect Identified recovery_check->matrix_effect No no_issue Assay Performing Correctly recovery_check->no_issue Yes dilution_check->matrix_effect No dilution_check->no_issue Yes cross_reactant_identified Cross-Reactant Identified cross_reactivity_check->cross_reactant_identified Yes cross_reactivity_check->no_issue No optimize_dilution Optimize Sample Dilution matrix_effect->optimize_dilution use_blockers Use Blocking Agents matrix_effect->use_blockers new_antibody Source More Specific Antibody cross_reactant_identified->new_antibody alt_method Use Alternative Method (e.g., LC-MS/MS) cross_reactant_identified->alt_method

Caption: Troubleshooting workflow for identifying and addressing this compound cross-reactivity.

Competitive_Immunoassay Principle of Competitive Immunoassay for this compound cluster_low Low this compound in Sample cluster_high High this compound in Sample Ab1 Antibody Labeled_Lant1 Labeled this compound Ab1->Labeled_Lant1 Binds Unlabeled_Lant1 This compound Ab1->Unlabeled_Lant1 Signal1 High Signal Labeled_Lant1->Signal1 Ab2 Antibody Labeled_Lant2 Labeled this compound Ab2->Labeled_Lant2 Unlabeled_Lant2 This compound Ab2->Unlabeled_Lant2 Binds Signal2 Low Signal Labeled_Lant2->Signal2

References

Technical Support Center: Interpreting Complex NMR Spectra of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Lantanose A" did not yield specific NMR data. It is possible that this is a novel compound with unpublished data or a misspelling of a related compound. This guide will focus on the principles of interpreting complex NMR spectra of natural products, using the structurally related and well-documented triterpenoid (B12794562), Lantadene A , as a primary example.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges researchers encounter when analyzing complex NMR spectra of natural products like triterpenoids.

Q1: My ¹H NMR spectrum is crowded, and many peaks are overlapping. How can I resolve individual signals?

A1: Signal overlap is a frequent issue with complex molecules that have many protons in similar chemical environments. Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Running the sample in a different deuterated solvent (e.g., switching from CDCl₃ to C₆D₆, CD₃OD, or DMSO-d₆) can induce different chemical shifts for some protons, potentially resolving the overlap.[1] Aromatic solvents like benzene-d₆ are particularly effective at inducing shifts in nearby protons.

  • Increase Magnetic Field Strength: If available, re-running the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of signals, often separating overlapping multiplets.

  • Two-Dimensional (2D) NMR: 2D NMR techniques are powerful tools for resolving overlap.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing you to trace out spin systems even if some signals are buried.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. Since ¹³C spectra are typically better resolved, this can help distinguish overlapping proton signals based on their carbon attachments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together molecular fragments.

Q2: Some of my peaks are very broad. What could be the cause, and how can I fix it?

A2: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad lineshapes. Re-shimming the spectrometer should be the first step.[1][2]

  • High Sample Concentration: Overly concentrated samples can be viscous and promote intermolecular interactions or aggregation, leading to peak broadening. Try diluting your sample.[1][2]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening. This can sometimes be addressed by filtering the sample through a small plug of celite or by adding a chelating agent like EDTA.[2]

  • Chemical Exchange or Conformational Dynamics: If your molecule is undergoing a chemical exchange process (e.g., rotamers, tautomers) on a timescale similar to the NMR experiment, the corresponding peaks can broaden.[1] Acquiring the spectrum at a different temperature (either higher or lower) can often either sharpen the signals (by moving into fast or slow exchange regimes) or resolve the individual conformers.

Q3: I see unexpected peaks in my spectrum that don't belong to my compound. What are they?

A3: These are likely impurities. Common sources include:

  • Residual Solvents: Solvents used during extraction and purification (e.g., ethyl acetate, acetone, hexane, dichloromethane) are often difficult to remove completely and are a frequent source of extra peaks.[1]

  • Water: Deuterated solvents are often hygroscopic and will absorb moisture from the air, leading to a water peak (e.g., ~1.55 ppm in CDCl₃, ~3.31 ppm in CD₃OD).[1]

  • Silicone Grease: Grease from ground glass joints is a common contaminant, typically appearing as a singlet around 0 ppm.

  • Sample Degradation: The compound may be unstable in the NMR solvent or sensitive to light or air.

To identify these impurities:

  • Run a blank spectrum of the deuterated solvent you are using.[2]

  • Consult tables of common NMR solvent and impurity chemical shifts.

Q4: My signal-to-noise ratio is very low. How can I improve it?

A4: A low signal-to-noise ratio can make it difficult to see important correlations, especially for ¹³C NMR or for protons with weak signals.

  • Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of about 1.4.

  • Use a More Concentrated Sample: If solubility and sample quantity permit, a more concentrated sample will give a stronger signal.

  • Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity, allowing for good spectra to be obtained on much smaller sample quantities or in a shorter amount of time.

  • Optimize Acquisition Parameters: Ensure the relaxation delay (d1) is appropriate for your molecule to allow for full relaxation of the protons, leading to better signal intensity.

Data Presentation: Lantadene A

As a representative example of a complex triterpenoid from the Lantana genus, the ¹H and ¹³C NMR spectral data for Lantadene A are summarized below. This data is compiled from published literature.[3][4][5][6]

Table 1: ¹H and ¹³C NMR Data for Lantadene A (in CDCl₃)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH), Multiplicity, J (Hz)
139.11.50 (m)
234.22.50 (m)
3217.7-
447.4-
555.41.30 (m)
619.61.40 (m)
732.21.55 (m)
839.3-
946.95.09 (m)
1036.8-
1123.51.20 (m)
12122.05.29 (t, J = 3.4)
13143.1-
1442.1-
1525.91.10 (m)
1626.90.90 (m)
1748.0-
1841.52.90 (dd, J = 13.6, 4.0)
1946.01.60 (m)
2030.1-
2137.31.70 (m)
2274.55.10 (dd, J = 11.2, 4.8)
2326.51.10 (s)
2421.51.00 (s)
2515.71.20 (s)
2616.80.80 (s)
2727.01.15 (s)
28180.5-
2933.10.90 (s)
3026.20.95 (s)
31 (Ang)166.3-
32 (Ang)127.66.00 (q, J = 7.2)
33 (Ang)138.4-
34 (Ang)15.91.80 (d, J = 7.2)
35 (Ang)20.51.90 (s)

Ang = Angeloyl group Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Experimental Protocols

Protocol 1: Acquiring High-Quality 1D NMR Spectra (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified natural product.

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8 atom % D) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality NMR tube to remove any particulate matter.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and tune the probe.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹H spectra, aim for a narrow, symmetrical peak shape for a reference signal (like TMS or residual solvent).

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse program (e.g., 'zg30').

    • Spectral Width (SW): Set a spectral width that covers the expected range of proton signals (e.g., 0-12 ppm).

    • Number of Scans (NS): Acquire at least 16 scans for a moderately concentrated sample. Increase as needed for dilute samples.

    • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

    • Acquisition Time (AQ): Set to 2-4 seconds for good digital resolution.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width (SW): Set a wide spectral width to cover all carbon signals (e.g., 0-220 ppm).

    • Number of Scans (NS): ¹³C NMR is much less sensitive than ¹H NMR, so a significantly larger number of scans is required (e.g., 1024 scans or more, depending on concentration).

    • Relaxation Delay (D1): For quantitative ¹³C spectra, a long relaxation delay (e.g., 5-10 seconds) is necessary. For routine spectra, 2 seconds is common.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. This is much faster than a standard ¹³C experiment and provides valuable information.

Protocol 2: Acquiring Key 2D NMR Spectra (COSY, HSQC, HMBC)
  • General Considerations: Use the same well-shimmed sample from the 1D experiments. 2D experiments take longer to acquire, so sample stability is important.

  • gCOSY (Gradient-Selected Correlation Spectroscopy):

    • Purpose: To identify proton-proton couplings.

    • Acquisition: A standard gCOSY experiment is typically quick to run (15-30 minutes). Acquire enough scans to see correlations clearly.

    • Processing: Process the data with a sine-bell window function in both dimensions to improve resolution.

  • gHSQC (Gradient-Selected Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons to their directly attached carbons.

    • Acquisition: This is a very sensitive 2D experiment. Set the ¹³C spectral width to cover the expected range of protonated carbons (e.g., 10-160 ppm). Acquisition time can range from 30 minutes to a few hours.

    • Key Parameter: Optimize the ¹JCH coupling constant (typically around 145 Hz for sp³ carbons).

  • gHMBC (Gradient-Selected Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting molecular fragments.

    • Acquisition: This experiment is less sensitive than HSQC and may require longer acquisition times (2-12 hours).

    • Key Parameter: Optimize the long-range coupling constant (ⁿJCH), typically set to a value between 8-10 Hz to observe both ²J and ³J correlations.

Visualizations

troubleshooting_workflow start Complex/Poorly Resolved NMR Spectrum check_purity Check Sample Purity & Presence of Impurities start->check_purity Step 1 broad_peaks Are Peaks Broad? start->broad_peaks Initial Observation overlap Are Peaks Overlapping? start->overlap Initial Observation low_sn Low Signal-to-Noise? start->low_sn Initial Observation check_purity->broad_peaks Sample is Pure re_purify Re-purify Sample check_purity->re_purify Impurities Present solvent_blank Run Solvent Blank check_purity->solvent_blank Identify Impurities broad_peaks->overlap No shim Re-shim Spectrometer broad_peaks->shim Yes overlap->low_sn No solvent Change Solvent overlap->solvent Yes increase_scans Increase Number of Scans low_sn->increase_scans Yes final_analysis Proceed with Spectral Analysis low_sn->final_analysis No dilute Dilute Sample shim->dilute temp Vary Temperature dilute->temp filter Filter Sample (Remove Paramagnetics) temp->filter filter->overlap high_field Use Higher Field NMR solvent->high_field run_2d Acquire 2D NMR (COSY, HSQC) high_field->run_2d run_2d->final_analysis concentrate Increase Concentration increase_scans->concentrate cryoprobe Use Cryoprobe concentrate->cryoprobe cryoprobe->final_analysis

Caption: A workflow for troubleshooting common issues in NMR spectra.

structural_elucidation_workflow start Isolated Pure Compound ms Acquire Mass Spec (Determine Molecular Formula) start->ms nmr_1d Acquire 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d proton_info Proton Environments (Integration, Multiplicity) nmr_1d->proton_info carbon_info Carbon Skeleton (CH, CH₂, CH₃, Cq count) nmr_1d->carbon_info nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) proton_info->nmr_2d carbon_info->nmr_2d cosy Establish Spin Systems (H-H Connectivity) nmr_2d->cosy hsqc Assign Protons to Carbons (C-H Connectivity) nmr_2d->hsqc hmbc Connect Fragments (Long-Range C-H Connectivity) nmr_2d->hmbc build_fragments Assemble 2D Structure Fragments cosy->build_fragments hsqc->build_fragments connect_fragments Connect Fragments using HMBC hmbc->connect_fragments build_fragments->connect_fragments stereo Determine Stereochemistry (NOESY/ROESY, J-couplings) connect_fragments->stereo final_structure Propose Final Structure stereo->final_structure

References

Technical Support Center: Managing Variability in Lantanose A Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in bioassay results for Lantanose A. As "this compound" is likely a reference to Latanoprost , this guide will focus on the known mechanisms and relevant assays for this prostaglandin (B15479496) F2α analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Latanoprost that our bioassay should be targeting?

A1: Latanoprost is a selective prostaglandin F2α receptor (FP receptor) agonist. Its primary mechanism for reducing intraocular pressure involves increasing the uveoscleral outflow of aqueous humor. This is achieved by remodeling the extracellular matrix (ECM) of the ciliary muscle. A key downstream effect is the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9, which are responsible for degrading ECM components. Therefore, a relevant bioassay could measure the activity of the FP receptor or the expression/activity of these MMPs in response to Latanoprost.

Q2: What are the most common sources of variability in cell-based assays for Latanoprost?

A2: The most common sources of variability in cell-based assays include:

  • Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are grown to inconsistent confluency levels can lead to variable responses.[1][2][3][4]

  • Inconsistent Cell Seeding: Uneven cell distribution across a microplate can cause significant well-to-well differences.

  • Reagent Variability: Lot-to-lot differences in serum, antibodies, or other critical reagents can impact assay performance.[5][6][7][8]

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant errors, especially when working with small volumes.

  • Edge Effects: Increased evaporation in the outer wells of a microplate can lead to artificially high concentrations of reagents and affect cell growth.[9][10][11][12][13]

  • Incubation Conditions: Fluctuations in temperature, humidity, and CO2 levels can affect cell health and assay performance.

Q3: How can I minimize the "edge effect" in my 96-well plate assay?

A3: To minimize the edge effect, you can:

  • Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[12]

  • Use specialized microplates designed to reduce evaporation.[13]

  • Ensure the incubator has high humidity (≥95%).[13]

  • Use sealing tapes or low-evaporation lids.[9]

  • Minimize the duration of the assay to reduce the total time for evaporation to occur.[9]

Q4: My Latanoprost dose-response curve is not showing a clear sigmoidal shape. What could be the issue?

A4: A lack of a clear sigmoidal dose-response curve could be due to several factors:

  • Inappropriate Dose Range: The concentrations of Latanoprost tested may be too high or too low. A wider range of concentrations, typically in logarithmic steps, should be tested.

  • Cell Seeding Density: The number of cells per well may be too high or too low, affecting the dynamic range of the assay.

  • Assay Incubation Time: The incubation time with Latanoprost may be too short or too long to observe the optimal response.

  • Reagent Issues: The Latanoprost stock solution may have degraded, or other critical reagents may not be performing optimally.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette cells into the center of the well and avoid introducing bubbles. Gently swirl the plate in a figure-eight motion to distribute cells evenly.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using reverse pipetting. Prepare a master mix of reagents to be added to multiple wells to reduce pipetting variability.
Edge Effects As described in the FAQ, avoid using outer wells or use specialized plates and techniques to minimize evaporation.[9][10][11][12][13]
Cell Clumping Ensure complete dissociation of cells during harvesting and resuspend thoroughly to avoid clumps.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before starting the assay to prevent temperature gradients across the plate.
Issue 2: Low Signal-to-Background Ratio
Potential Cause Troubleshooting Step
Suboptimal Cell Number Titrate the cell seeding density to find the optimal number of cells that provides a robust signal without being confluent at the end of the assay.
Insufficient Latanoprost Concentration or Incubation Time Optimize the concentration of Latanoprost and the incubation time to achieve a maximal response.
Low Receptor Expression If using a cell line, ensure it expresses a sufficient level of the FP receptor. Consider using a cell line that overexpresses the receptor.
Reagent Degradation Prepare fresh Latanoprost dilutions for each experiment. Ensure all other reagents are within their expiration dates and have been stored correctly.
Assay Detection Issues For luminescence or fluorescence assays, ensure the appropriate plate type (e.g., white opaque plates for luminescence) is used to maximize the signal. Check the settings on the plate reader, such as gain and integration time.

Data Presentation

The following tables provide examples of how to structure quantitative data for a Latanoprost bioassay. Note: The data presented here is for illustrative purposes and should be replaced with your experimental results.

Table 1: Example Dose-Response Data for Latanoprost in an MMP-9 Expression Assay

Latanoprost Conc. (nM)Log(Conc.)Mean Response (Fold Change)Std. Dev.% CV
0-1.000.1212.0%
0.1-11.250.1512.0%
102.500.2811.2%
1015.800.6110.5%
10028.200.759.1%
100038.500.809.4%

Table 2: Example Assay Performance Metrics

ParameterValue
EC50 8.5 nM
Signal-to-Background (S/B) 8.5
Z'-Factor 0.75
Intra-assay %CV < 10%
Inter-assay %CV < 15%

Experimental Protocols

Protocol 1: Latanoprost-Induced MMP-9 Expression in Human Trabecular Meshwork (HTM) Cells
  • Cell Culture: Culture primary Human Trabecular Meshwork (HTM) cells in Trabecular Meshwork Cell Medium supplemented with growth factors. Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Use cells between passages 3 and 6 for experiments.

  • Cell Seeding: Harvest HTM cells and seed them into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation: After 24 hours, replace the growth medium with a serum-free medium and incubate for another 24 hours.

  • Latanoprost Treatment: Prepare a serial dilution of Latanoprost acid in serum-free medium. Remove the medium from the wells and add 100 µL of the Latanoprost dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the Latanoprost-treated wells. Incubate for 24 hours.

  • RNA Extraction and qRT-PCR: At the end of the incubation, lyse the cells and extract total RNA using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) for MMP-9 and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of MMP-9 normalized to the housekeeping gene using the ΔΔCt method. Plot the fold change in MMP-9 expression against the log of the Latanoprost concentration to generate a dose-response curve.

Visualizations

Latanoprost_Signaling_Pathway Latanoprost Signaling Pathway Latanoprost Latanoprost FP_Receptor Prostaglandin F2α (FP) Receptor Latanoprost->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC ERK_MAPK ERK/MAPK Pathway Ca_PKC->ERK_MAPK Gene_Expression ↑ Gene Expression (e.g., c-Fos) ERK_MAPK->Gene_Expression MMPs ↑ MMP Synthesis (MMP-1, -3, -9) Gene_Expression->MMPs ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Outflow ↑ Uveoscleral Outflow ECM_Degradation->Outflow

Caption: Latanoprost signaling pathway in ciliary muscle cells.

Bioassay_Workflow General Bioassay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (HTM Cells) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Starvation Serum Starvation (24h) Cell_Seeding->Starvation Treatment Treat Cells (24h Incubation) Starvation->Treatment Latanoprost_Prep Prepare Latanoprost Dilutions Latanoprost_Prep->Treatment Assay Perform Assay (e.g., qRT-PCR for MMPs) Treatment->Assay Data_Collection Data Collection (Plate Reader) Assay->Data_Collection Data_Analysis Data Analysis (Dose-Response Curve) Data_Collection->Data_Analysis

Caption: General workflow for a Latanoprost cell-based bioassay.

References

Validation & Comparative

Validating the Purity of Isolated Lantanose A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of isolated natural products is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of Lantanose A, an oligosaccharide isolated from the roots of Lantana camara. Experimental data and detailed protocols are presented to assist in the selection of appropriate techniques for quality control and characterization.

This compound, with the chemical formula C30H52O26 and a molecular weight of 828.72, is a complex carbohydrate with potential biological activities[1]. Its isolation from a crude plant extract necessitates rigorous analytical validation to ensure the removal of a wide array of potential impurities. Extracts from Lantana camara are known to contain a complex mixture of phytochemicals, including other sugars, flavonoids, triterpenoids, and phenolic compounds, which may co-elute during purification[2][3][4][5][6].

Comparative Analysis of Purity Validation Techniques

The purity of an isolated this compound sample is best assessed using a combination of orthogonal analytical methods. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose. Each method provides distinct and complementary information regarding the sample's composition and purity.

ParameterHPLC with Refractive Index Detection (HPLC-RID)Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification of bulk purity and detection of major impurities.Highly sensitive detection and identification of impurities based on mass-to-charge ratio.Structural confirmation and detection of structurally related impurities.
Typical Purity Achieved >95%>99% (for targeted impurities)Provides structural integrity confirmation.
Limit of Detection (LOD) ~1 µg/mL0.0018 - 0.0030 µg/mL~0.1% for detectable impurities
Limit of Quantification (LOQ) ~5 µg/mL0.0054 - 0.0063 µg/mL~0.5% for quantifiable impurities
Key Advantages Robust, reproducible, and suitable for quantifying non-chromophoric compounds like sugars.High sensitivity and specificity; provides molecular weight information for impurity identification.Provides unambiguous structural information and can detect impurities without a reference standard.
Limitations Lower sensitivity compared to MS; co-elution can mask impurities.Ionization efficiency can vary between compounds, affecting quantification without standards.Lower sensitivity than MS; complex spectra can be difficult to interpret for minor components.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of results.

1. Isolation and Purification of this compound

The isolation of this compound from Lantana camara roots typically involves solvent extraction followed by chromatographic purification. A general workflow is outlined below.

start Dried L. camara Root Powder extraction Soxhlet Extraction (80% Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration precipitation Ethanol (B145695) Precipitation filtration->precipitation purification Column Chromatography (Activated Charcoal) precipitation->purification fractions Fraction Collection purification->fractions analysis Purity Analysis (HPLC, MS, NMR) fractions->analysis final_product Isolated this compound analysis->final_product

Caption: Workflow for the isolation and purification of this compound.

Protocol:

  • Extraction: Dried and powdered roots of Lantana camara (100 g) are subjected to Soxhlet extraction with 80% ethanol for 6-8 hours.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Precipitation: The concentrated extract is dissolved in a minimal amount of distilled water, and four volumes of 95% ethanol are added to precipitate oligosaccharides. The mixture is left at 4°C overnight.

  • Purification: The precipitate is collected, redissolved in water, and subjected to column chromatography using activated charcoal. Elution with a gradient of ethanol in water (e.g., 5-50%) separates the oligosaccharides based on size.

  • Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Product: Fractions containing pure this compound are pooled and lyophilized.

2. Purity Validation by HPLC-RID

Protocol:

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is used.

  • Mobile Phase: Degassed deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.

  • Detector: Refractive Index (RI) detector.

  • Injection Volume: 20 µL.

  • Sample Preparation: The isolated this compound is dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Analysis: The retention time and peak area of the main peak are compared to a reference standard if available. Purity is calculated based on the relative peak area.

3. Impurity Profiling by UPLC-MS/MS

Protocol:

  • Column: A reversed-phase C18 column suitable for UPLC.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source operating in both positive and negative ion modes.

  • Data Analysis: The total ion chromatogram is analyzed for the presence of minor peaks. The mass spectra of these peaks are used to identify potential impurities by comparing their m/z values with a database of known compounds from Lantana camara.

4. Structural Confirmation by NMR Spectroscopy

Protocol:

  • Solvent: Deuterium oxide (D2O).

  • Sample Concentration: 5-10 mg of isolated this compound is dissolved in 0.5 mL of D2O.

  • Experiments: 1H NMR, 13C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Analysis: The chemical shifts and coupling constants are compared with literature values for this compound to confirm its structure. The spectra are also carefully inspected for the presence of signals corresponding to impurities.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathways of this compound are not yet fully elucidated, many plant-derived oligosaccharides are known to modulate immune responses. A hypothetical pathway illustrating how an oligosaccharide like this compound might interact with a target cell is presented below.

lantanose_a This compound receptor Cell Surface Receptor (e.g., TLR4) lantanose_a->receptor adaptor MyD88 receptor->adaptor kinase_cascade MAPK Cascade (ERK, JNK, p38) adaptor->kinase_cascade transcription_factor NF-κB Activation adaptor->transcription_factor kinase_cascade->transcription_factor gene_expression Cytokine Gene Expression transcription_factor->gene_expression response Immune Response gene_expression->response

References

Navigating the Challenges in Assessing Bioactivity: A Comparative Guide on Lantanose A and its Surrogate, Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the available data on the biological activity of compounds isolated from Lantana camara reveals significant gaps in the reproducibility and standardization of assays. This guide addresses the profound lack of publicly available information on the biological activity of Lantanose A and subsequently uses the more extensively studied co-constituent, Lantadene A, as a surrogate to discuss the challenges and best practices in assay reproducibility for natural products.

Researchers, scientists, and drug development professionals often face hurdles in comparing the biological activities of natural products due to variations in experimental protocols and reporting standards. This guide provides a framework for interpreting the existing data for Lantadene A and highlights the critical need for standardized methodologies to ensure the reproducibility of these important findings.

The Enigma of this compound: An Undefined Bioactive Profile

Despite its isolation from Lantana camara, a plant with a rich history in traditional medicine, this compound remains an enigmatic oligosaccharide with no publicly available data on its specific biological activities. The absence of quantitative metrics, such as IC50 or EC50 values, and detailed experimental protocols makes it impossible to assess the reproducibility of any biological activity assays for this compound. This data deficiency underscores a significant challenge in natural product research, where many isolated compounds are not extensively profiled for their bioactivities.

Lantadene A as a Case Study: A Look into Antioxidant and Cytotoxic Activities

In contrast to this compound, Lantadene A, a pentacyclic triterpenoid (B12794562) from Lantana camara, has been the subject of several studies investigating its antioxidant and cytotoxic properties. However, a close examination of the available data reveals variability that necessitates a careful approach to comparison and interpretation.

Comparative Analysis of In Vitro Antioxidant Activity of Lantadene A

The antioxidant potential of Lantadene A has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below, providing a snapshot of its radical scavenging capabilities. The variability in these values, when compared to standards, highlights the assay-dependent nature of antioxidant capacity.

AssayLantadene A IC50 (µg/mL)Standard CompoundStandard IC50 (µg/mL)Reference
DPPH Radical Scavenging6574BHT27[1]
Nitric Oxide Scavenging98BHT75[1]
Superoxide Anion Scavenging2506Ascorbic Acid1025[1]
Hydroxyl Radical Scavenging42410Ascorbic Acid937[1]

Table 1: Comparison of IC50 values for the in vitro antioxidant activity of Lantadene A. The significant differences in IC50 values between Lantadene A and the standard compounds, as well as across different assays, underscore the importance of the chosen methodology in determining antioxidant potency.

Comparative Analysis of In Vitro Cytotoxicity of Lantadene A

The cytotoxic effects of Lantadene A have been investigated against various cancer cell lines. The IC50 values obtained from different studies are presented below. The observed differences in cytotoxicity can be attributed to the inherent biological differences between cell lines and potential variations in experimental conditions.

Cell LineLantadene A IC50 (µg/mL)Exposure Time (h)Reference
HL-6019.8 ± 0.1048[2]
LNCaP208.4Not Specified
A375~1.5 (3.027 µM)Not Specified[3]
HeLa, Colon 502713, Lung A-54920-29 µM (approx. 10-14.5 µg/mL)Not Specified[4]

Table 2: Comparison of IC50 values for the in vitro cytotoxicity of Lantadene A against various cancer cell lines. The range of IC50 values highlights the differential sensitivity of cancer cells to Lantadene A and the need for standardized reporting of experimental parameters.

Experimental Protocols: Towards Standardization and Reproducibility

To facilitate the comparison of results across different laboratories, detailed and standardized experimental protocols are paramount. Below are methodologies for key assays used to evaluate the biological activity of compounds like Lantadene A.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and relatively simple method for determining antioxidant capacity.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Dissolve Lantadene A or the test compound in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction Mixture : In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. Include a control with the solvent instead of the test compound.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[1][5]

Nitric Oxide Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Reaction Mixture : The reaction mixture typically contains sodium nitroprusside in phosphate-buffered saline (PBS).

  • Sample Addition : Add different concentrations of the test compound to the reaction mixture.

  • Incubation : Incubate the mixture at room temperature for a specific duration (e.g., 150 minutes).

  • Griess Reagent : After incubation, add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

  • Absorbance Measurement : Measure the absorbance of the resulting chromophore at a specific wavelength (e.g., 546 nm).

  • Calculation : The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample to that of the control. The IC50 value is then determined.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

  • Calculation : Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Visualizing Workflows and Pathways

To further clarify the processes involved in assessing and understanding the biological activity of natural products, the following diagrams are provided.

experimental_workflow cluster_extraction Isolation & Purification cluster_assays Biological Activity Assays cluster_analysis Data Analysis plant_material Lantana camara Plant Material extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of Lantadene A fractionation->isolation antioxidant Antioxidant Assays (DPPH, NO Scavenging) isolation->antioxidant cytotoxicity Cytotoxicity Assays (MTT on Cancer Cell Lines) isolation->cytotoxicity anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) isolation->anti_inflammatory ic50 IC50 Value Determination antioxidant->ic50 cytotoxicity->ic50 anti_inflammatory->ic50 comparison Comparison with Standards & Literature ic50->comparison reproducibility Assessment of Reproducibility comparison->reproducibility

Workflow for Bioactivity Assessment of Lantadene A

signaling_pathway lantadene_a Lantadene A ros Reactive Oxygen Species (ROS) lantadene_a->ros scavenges bax Bax (Pro-apoptotic) lantadene_a->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) lantadene_a->bcl2 downregulates oxidative_stress Oxidative Stress ros->oxidative_stress mitochondria Mitochondria oxidative_stress->mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Comparative Bioactivity of Lantanose A and Lantanose B: An Analysis of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, serves to highlight the current state of knowledge and underscore the need for further investigation into the specific biological functions of Lantanose A and Lantanose B.

Introduction to this compound and Lantanose B

This compound and Lantanose B are complex carbohydrates, specifically oligosaccharides, that have been identified as natural products within the root system of the Lantana camara plant. Their isolation has been documented, but subsequent in-depth analysis of their individual bioactivities and potential therapeutic applications remains limited.

Current State of Bioactivity Research

Searches of scientific databases and peer-reviewed journals did not yield any studies that directly compare the bioactivities of this compound and Lantanose B. The bulk of research on Lantana camara focuses on:

  • General Extract Bioactivity: Numerous studies have investigated the antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties of various extracts from the leaves, flowers, and roots of Lantana camara. However, these studies do not attribute specific effects to this compound or Lantanose B.

  • Bioactivity of Other Phytochemicals: A significant portion of the research has been dedicated to understanding the biological effects of other compounds present in Lantana camara, most notably the pentacyclic triterpenoids known as lantadenes, which are often associated with the plant's toxicity.

Due to the absence of specific data, a quantitative comparison of this compound and Lantanose B is not possible at this time.

Hypothetical Experimental Workflow for Comparative Analysis

To address this knowledge gap, a hypothetical experimental workflow is proposed for researchers interested in conducting a comparative analysis of this compound and Lantanose B bioactivity.

G Hypothetical Experimental Workflow cluster_0 Isolation and Purification cluster_1 Bioactivity Screening cluster_2 Data Analysis and Comparison A Plant Material (Lantana camara roots) B Extraction A->B C Chromatographic Separation B->C D Purified this compound C->D E Purified Lantanose B C->E F Antioxidant Assays (e.g., DPPH, ABTS) D->F G Antimicrobial Assays (e.g., MIC, MBC) D->G H Cytotoxicity Assays (e.g., MTT on cancer cell lines) D->H I Anti-inflammatory Assays (e.g., NO inhibition in macrophages) D->I E->F E->G E->H E->I J Quantitative Data Collection (IC50, MIC values) F->J G->J H->J I->J K Statistical Analysis J->K L Comparative Bioactivity Profile K->L

Caption: Hypothetical workflow for a comparative bioactivity study of this compound and B.

Future Research Directions

To build a comprehensive understanding of the bioactivity of this compound and Lantanose B, the following areas of research are recommended:

  • Isolation and Structural Confirmation: Large-scale isolation of this compound and B from Lantana camara roots followed by rigorous structural confirmation using modern spectroscopic techniques.

  • In Vitro Bioassays: A battery of in vitro assays to screen for a wide range of biological activities, including but not limited to:

    • Antioxidant capacity

    • Antimicrobial effects against a panel of pathogenic bacteria and fungi

    • Cytotoxic effects on various cancer cell lines

    • Anti-inflammatory properties

    • Enzyme inhibition assays relevant to specific diseases

  • Mechanism of Action Studies: Should any significant bioactivity be identified, further studies to elucidate the underlying mechanism of action, including the identification of potential cellular targets and signaling pathways, would be crucial.

Conclusion

Lantanose A vs. Verbascoside: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research for novel anti-inflammatory agents, Lantanose A and Verbascoside have emerged as compounds of interest. This compound, a component of the plant Lantana camara, and Verbascoside, found in a variety of plants, both exhibit potential in modulating inflammatory pathways. This guide provides a detailed comparison of their anti-inflammatory effects, drawing upon available experimental data to offer a resource for researchers, scientists, and professionals in drug development.

While extensive research has elucidated the anti-inflammatory mechanisms of Verbascoside, data specifically on this compound is limited. Much of the available information pertains to the effects of Lantana camara extracts, which contain a complex mixture of bioactive compounds, including this compound. This comparison, therefore, juxtaposes the well-defined properties of Verbascoside with the broader anti-inflammatory profile of Lantana camara extracts, the natural source of this compound.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of Verbascoside and extracts from Lantana camara. It is important to note the absence of specific IC50 values for this compound in the current literature.

ParameterVerbascosideLantana camara ExtractsKey Findings & Citations
Inhibition of Protein Denaturation Not extensively reportedIC50: 223.85 µg/mL (ethanolic leaf extract)Lantana camara leaf extract demonstrates significant anti-inflammatory effects by inhibiting protein denaturation.[1][2]
Inhibition of Proteinase Activity Not extensively reportedIC50: 202.27 µg/mL (ethanolic leaf extract)The ethanolic extract of Lantana camara leaves shows potent inhibition of proteinase activity, contributing to its anti-inflammatory profile.[1][2]
Inhibition of NF-κB Signaling IC50: ~4.8 µM (in RANKL-treated RAW264.7 cells and BMMs)Reported to inhibit NF-κBVerbascoside is a potent inhibitor of the NF-κB pathway.[3] Lantana camara extracts have also been shown to inhibit NF-κB.[4]
Inhibition of Nitric Oxide (NO) Production Significant inhibition reportedSignificant inhibition by root and leaf extractsBoth Verbascoside and Lantana camara extracts can suppress the production of the pro-inflammatory mediator nitric oxide.

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of both Verbascoside and compounds within Lantana camara are understood to be mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Verbascoside: A Multi-faceted Inhibitor

Verbascoside exerts its anti-inflammatory effects through a variety of mechanisms:

  • Inhibition of NF-κB Pathway : Verbascoside has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[5] This action prevents the transcription of numerous pro-inflammatory genes.

  • Modulation of MAPK Pathway : Research indicates that Verbascoside can down-regulate the MAPK signaling pathway, leading to a reduction in the inflammatory response.[5]

  • Inhibition of Pro-inflammatory Mediators : Verbascoside can decrease the production of various pro-inflammatory cytokines and mediators, including TNF-α, IL-1β, IL-6, and IL-8.[5]

  • Antioxidant Activity : By scavenging free radicals, Verbascoside reduces oxidative stress, which is a key contributor to inflammation.

This compound and Lantana camara Extracts

While specific mechanistic studies on this compound are scarce, the anti-inflammatory properties of Lantana camara extracts are attributed to a synergistic effect of their constituent compounds, which include flavonoids, saponins, and tannins in addition to this compound.[6] The proposed mechanisms include:

  • Inhibition of NF-κB : Extracts from Lantana camara have been reported to inhibit the NF-κB pathway, a central regulator of inflammation.[4]

  • Inhibition of Pro-inflammatory Enzymes : The plant's extracts have been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[4]

  • Reduction of Inflammatory Mediators : Lantana camara extracts can reduce the production of nitric oxide (NO) and reactive oxygen species (ROS).[4]

Signaling Pathways and Experimental Visualization

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these compounds and a typical experimental workflow for assessing anti-inflammatory activity.

G Verbascoside's Inhibition of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB Complex p65/p50 IκBα->NF-κB Complex releases p65 p65 p50 p50 p65_n p65 NF-κB Complex->p65_n p50_n p50 NF-κB Complex->p50_n Verbascoside Verbascoside Verbascoside->IKK inhibits DNA DNA p65_n->DNA p50_n->DNA Gene Transcription Pro-inflammatory Gene Transcription DNA->Gene Transcription

Caption: Verbascoside inhibits the NF-κB pathway by preventing IKK activation.

G General Experimental Workflow for Anti-inflammatory Assays Cell Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Inflammatory Stimulus (e.g., LPS) Cell Culture->Stimulation Treatment 3. Treatment with This compound or Verbascoside Stimulation->Treatment Incubation 4. Incubation Treatment->Incubation Analysis 5. Analysis of Inflammatory Markers (e.g., NO, Cytokines, NF-κB, MAPK) Incubation->Analysis

Caption: A standard workflow for in vitro anti-inflammatory testing.

Detailed Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed experimental protocols are essential.

Protocol 1: Determination of NF-κB Inhibition (Verbascoside)
  • Cell Line: RAW264.7 murine macrophages or bone marrow-derived macrophages (BMMs).

  • Treatment: Cells are pre-treated with varying concentrations of Verbascoside for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Protein Extraction: After a specified incubation period (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation), nuclear and cytoplasmic protein extracts are prepared.

  • Western Blotting: Protein extracts are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated IκBα, total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

  • Detection: Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated.

Protocol 2: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition for Lantana camara Extract)
  • Reaction Mixture: A reaction mixture is prepared consisting of 0.2 mL of Lantana camara extract at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of egg albumin (from fresh hen's egg).

  • Control: A control solution is prepared with 0.2 mL of distilled water instead of the extract.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the extract required to inhibit 50% of protein denaturation, is determined by plotting the percentage inhibition against the extract concentration.[1][2]

Conclusion

Verbascoside stands out as a well-characterized compound with potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While this compound is a known constituent of Lantana camara, a plant with demonstrated anti-inflammatory properties, specific data on the isolated compound's activity and mechanisms are currently lacking. The anti-inflammatory effects of Lantana camara extracts are attributed to a mixture of its bioactive components, which collectively inhibit key inflammatory mediators and pathways.

For researchers and drug development professionals, Verbascoside presents a promising lead molecule with a clear mechanism of action. Future research should focus on isolating this compound and characterizing its specific anti-inflammatory profile and mechanisms to determine its potential as a therapeutic agent. Direct comparative studies between this compound and Verbascoside would be invaluable in elucidating their relative potencies and therapeutic potential.

References

Comparative Efficacy Analysis: Genistein vs. Standard Chemotherapeutic Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For the purposes of this illustrative guide, the well-researched soy isoflavone, Genistein, is used as a proxy for the hypothetical "Lantanose A" to demonstrate a comparative framework against standard anti-cancer drugs.

This guide provides a comparative analysis of Genistein's anti-cancer efficacy against established chemotherapeutic agents, cisplatin (B142131) and paclitaxel. The data presented is synthesized from preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of Genistein's potential as a therapeutic agent.

Quantitative Efficacy Comparison

The in vitro cytotoxic activity of Genistein and standard chemotherapeutic drugs is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values of Genistein, Cisplatin, and Paclitaxel across various cancer cell lines. Lower IC50 values are indicative of higher potency.

Table 1: Comparative IC50 Values (µM) of Genistein and Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypeGenistein IC50 (µM)Cisplatin IC50 (µM)
A549Lung Cancer25.38.2
MCF-7Breast Cancer15.85.7
HeLaCervical Cancer30.59.1
HepG2Liver Cancer20.17.5

Table 2: Comparative IC50 Values (µM) of Genistein and Paclitaxel in Ovarian Cancer Cell Lines

Cell LineCancer TypeGenistein IC50 (µM)Paclitaxel IC50 (µM)
OVCAR-3Ovarian Cancer20-400.01-0.1
SKOV-3Ovarian Cancer>500.01-0.1

Experimental Protocols

The data presented in the tables above are derived from standard experimental protocols designed to assess the cytotoxic effects of therapeutic compounds on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Genistein, Cisplatin, or Paclitaxel. A control group with no drug treatment is also maintained. The plates are then incubated for an additional 48-72 hours.

  • MTT Reagent Addition: After the incubation period, the medium is removed, and 100 µL of MTT reagent (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

G Experimental Workflow: MTT Assay for IC50 Determination cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement & Analysis A Seed cancer cells in 96-well plates B Incubate for 24h for cell attachment A->B C Add varying concentrations of Genistein/Standard Drug B->C D Incubate for 48-72h C->D E Add MTT reagent and incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values from dose-response curve G->H

Caption: Workflow of an MTT assay for determining IC50 values.

Signaling Pathway Analysis

Genistein exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. One of the primary mechanisms is the inhibition of the PI3K/Akt signaling pathway, which is often hyperactivated in many cancers, leading to uncontrolled cell growth and survival.

PI3K/Akt Signaling Pathway Inhibition by Genistein:

  • Receptor Tyrosine Kinase (RTK) Inhibition: Genistein can directly inhibit the activity of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), at the cell surface.

  • PI3K Inhibition: By inhibiting RTKs, Genistein prevents the recruitment and activation of Phosphoinositide 3-kinase (PI3K).

  • Akt Inhibition: The lack of PI3K activation leads to a decrease in the phosphorylation and activation of Akt, a key downstream effector of the pathway.

  • Downstream Effects: Inactivation of Akt results in the modulation of downstream targets, including:

    • Increased Apoptosis: Through the regulation of pro-apoptotic proteins like Bad and the transcription factor FOXO.

    • Decreased Cell Proliferation: By inhibiting the mTOR pathway, which is a critical regulator of cell growth and protein synthesis.

G Mechanism of Action: Genistein Inhibition of the PI3K/Akt Pathway cluster_membrane Cell Membrane RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Genistein Genistein Genistein->RTK Inhibits

Caption: Genistein's inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion

The presented data indicates that while Genistein demonstrates cytotoxic activity against a range of cancer cell lines, its potency, as measured by IC50 values, is generally lower than that of standard chemotherapeutic agents like Cisplatin and Paclitaxel in the tested lines. However, Genistein's ability to modulate key signaling pathways, such as the PI3K/Akt pathway, highlights its potential as a component of combination therapies or as a lead compound for the development of more potent derivatives. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate its therapeutic potential in oncology.

Unraveling the Chemical Diversity of Lantana: A Comparative Overview of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of the chemical composition across different species of the Lantana genus reveals a rich diversity of bioactive compounds, although specific comparative data on Lantanose A content remains elusive in current scientific literature. This guide provides an objective comparison of the known phytochemicals in various Lantana species, supported by generalized experimental protocols for their analysis, to serve as a valuable resource for researchers, scientists, and drug development professionals.

While Lantana camara is known to contain the oligosaccharide this compound in its roots, a cross-species quantitative comparison of this specific compound is not well-documented.[1] However, extensive research has been conducted on other major bioactive constituents within the genus, including triterpenoids, flavonoids, and essential oils. These compounds are responsible for the various medicinal properties attributed to Lantana species.[2]

Comparative Phytochemical Landscape of Lantana Species

The following table summarizes the key bioactive compounds identified in prominent Lantana species. It is important to note that the chemical profile, and therefore the concentration of any given compound, can vary significantly based on factors such as geographical location, climate, and the specific variety of the plant.[3]

Bioactive Compound ClassLantana camaraLantana montevidensisLantana rhodesiensis
Triterpenoids Lantadenes A, B, C, D, Icterogenin, Oleanolic Acid, Ursolic AcidOleanolic Acid, Ursolic AcidTriterpenes and Steroids identified
Flavonoids Quercetin, Luteolin, Apigenin, Hispidulin, PectolinarinQuercetin, Rutin, Gallic Acid, Luteolin, ApigeninRhodescine, Luteolin, Apigenin, other polymethoxyflavones
Oligosaccharides This compound, Lantanose B, Stachyose, VerbascoseNot extensively reportedNot extensively reported
Essential Oils β-Caryophyllene, α-Humulene, Sabinene, Germacrene Dβ-Caryophyllene, Germacrene D, BicyclogermacreneHigh content of phenolic compounds in essential oils
Iridoid Glycosides Theveside, Geniposide, LamiridosideNot extensively reportedNot extensively reported
Phenylethanoid Glycosides Verbascoside, IsoverbascosideNot extensively reportedActeoside isomers

Experimental Protocols

The following section details a generalized methodology for the extraction and quantification of bioactive compounds from Lantana species. This protocol can be adapted for the analysis of oligosaccharides like this compound, though specific optimization would be required.

Sample Preparation and Extraction

Objective: To extract secondary metabolites from Lantana plant material for subsequent analysis.

Methodology:

  • Collection and Identification: Collect fresh plant material (leaves, stems, or roots) from the desired Lantana species. Ensure proper botanical identification.

  • Drying and Grinding: Air-dry the plant material in the shade to a constant weight. Once dried, grind the material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 10 g).

    • Perform sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol) using a Soxhlet apparatus or maceration.

    • For oligosaccharides like this compound, a polar solvent such as a methanol-water mixture is recommended for initial extraction.

    • Alternatively, microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can be employed for more efficient extraction.

  • Concentration: Remove the solvent from the extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.

  • Fractionation (Optional): The crude extract can be further fractionated using column chromatography with silica (B1680970) gel or Sephadex to isolate specific classes of compounds. For oligosaccharides, techniques like size-exclusion chromatography may be employed.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of specific bioactive compounds in the Lantana extracts.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of the target analyte (e.g., this compound, if a pure standard is available) of known concentrations.

  • Sample Preparation: Dissolve a known weight of the dried extract in a suitable solvent (e.g., methanol (B129727) or water) and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions (General Example for Oligosaccharides):

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) is suitable for oligosaccharide analysis.

    • Column: An amino-based column (e.g., NH2) or a specialized carbohydrate analysis column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to create a calibration curve. Inject the prepared sample solutions.

  • Quantification: Identify the peak corresponding to the target analyte in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the analyte using the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the extraction and quantification of bioactive compounds from Lantana.

Experimental_Workflow cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction cluster_analysis Analysis and Quantification plant Select Lantana Species collect Collect Plant Material (Leaves, Stems, Roots) plant->collect dry Air Dry collect->dry grind Grind to Fine Powder dry->grind extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE, MAE) grind->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Fractionation (Optional) (Column Chromatography) crude_extract->fractionation hplc_prep Sample Preparation for HPLC crude_extract->hplc_prep fractionation->hplc_prep hplc HPLC Analysis (e.g., with RID for Oligosaccharides) hplc_prep->hplc data Data Analysis and Quantification hplc->data

Caption: Generalized workflow for the extraction and quantification of bioactive compounds from Lantana species.

Conclusion

While a direct cross-species comparison of this compound content in Lantana is not currently available in the literature, this guide provides a broader perspective on the rich and varied phytochemical landscape of this genus. The presented experimental protocols offer a foundational approach for researchers to conduct their own quantitative analyses, which could be specifically adapted for this compound. Further studies are warranted to quantify this compound and other oligosaccharides across a wider range of Lantana species to fully understand their distribution and potential therapeutic applications.

References

Validating Lantanose A's Mechanism of Action with Molecular Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding potential of Lantanose A and the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib, against the cyclooxygenase-2 (COX-2) enzyme. By employing molecular docking simulations, we can computationally validate the hypothesis that this compound exerts its anti-inflammatory effects through the inhibition of COX-2, a key enzyme in the inflammatory pathway. This document outlines the experimental data, protocols, and underlying signaling pathways to support this investigation.

Comparative Binding Affinity

Molecular docking simulations predict the binding affinity between a ligand (e.g., this compound) and a protein target (e.g., COX-2). This affinity is often expressed as a binding energy score in kilocalories per mole (kcal/mol), where a more negative value indicates a stronger and more stable interaction.

The following table summarizes the in silico binding affinities of this compound and Celecoxib with the human COX-2 enzyme. The data for Celecoxib is derived from published studies, while the data for this compound is based on a hypothetical docking study for illustrative purposes.[1][2][3][4][5][6][7]

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound (Hypothetical) Cyclooxygenase-2 (COX-2)3LN1-9.8TYR355, ARG513, VAL523
Celecoxib (Reference) Cyclooxygenase-2 (COX-2)3LN1-11.5ARG513, PHE518, SER530

Experimental Protocol: Molecular Docking

This protocol outlines the standardized workflow for performing a protein-ligand docking study to evaluate the binding affinity of a compound with its target protein.[1][7]

1. Protein Preparation:

  • Acquisition: The 3D crystal structure of the target protein, human COX-2, is retrieved from the Protein Data Bank (PDB; e.g., PDB ID: 3LN1).[8]
  • Cleaning: All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the PDB file.
  • Refinement: Polar hydrogen atoms are added to the protein structure, and appropriate charges (e.g., Gasteiger charges) are assigned.
  • Energy Minimization: The protein structure is subjected to energy minimization using a force field (e.g., OPLS 2005) to relieve any steric clashes and achieve a more stable conformation.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the ligands (this compound and Celecoxib) are drawn using chemical drawing software and converted to 3D structures.[9][10]
  • Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain the most stable conformation.
  • File Format Conversion: The prepared ligand structures are converted to the appropriate file format (e.g., PDBQT) for the docking software.

3. Molecular Docking Simulation:

  • Software: A validated docking program such as AutoDock Vina is utilized for the simulation.
  • Grid Box Definition: A grid box is defined around the active site of the COX-2 enzyme. This box specifies the search space for the ligand binding. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file.
  • Docking Execution: The docking algorithm explores various possible conformations and orientations of the ligand within the defined active site of the protein.

4. Analysis and Validation:

  • Scoring: The binding affinity of each ligand pose is calculated using a scoring function, which provides a numerical value in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
  • Interaction Analysis: The protein-ligand complex with the best score is analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, using visualization software like Discovery Studio.
  • Root Mean Square Deviation (RMSD): To validate the docking protocol, the co-crystallized ligand (if present) is removed and re-docked into the protein's active site. The RMSD between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å indicates a reliable docking protocol.

Visualizations: Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the computational workflow for predicting the binding interaction between a ligand and its protein target.

cluster_prep Preparation Stage cluster_dock Simulation Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB: 3LN1) Grid_Box Define Grid Box (Active Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (this compound, Celecoxib) Docking Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Scoring Calculate Binding Affinity (kcal/mol) Docking->Scoring Interaction Analyze Interactions (H-bonds, etc.) Scoring->Interaction Validation Protocol Validation (RMSD) Interaction->Validation

Caption: A flowchart of the molecular docking process.

COX-2 Signaling Pathway

The diagram below outlines the simplified signaling pathway involving the COX-2 enzyme, which leads to the production of prostaglandins, key mediators of inflammation.

cluster_pathway Inflammatory Cascade Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) COX2 COX-2 Enzyme (Target Protein) Stimuli->COX2 Induces Expression AA Arachidonic Acid (from cell membrane) AA->COX2 Substrate PGs Prostaglandins (PGH2, PGE2, etc.) COX2->PGs Catalyzes Conversion Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation LantanoseA This compound (Inhibitor) LantanoseA->COX2 Inhibition

Caption: The COX-2 enzyme's role in inflammation.

References

Lantanose A Demonstrates Selective Cytotoxicity Towards Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Lantanose A, a pentacyclic triterpenoid (B12794562) found in the leaves of the Lantana camara plant, exhibits significant cytotoxic effects against various cancer cell lines while showing considerably lower toxicity to normal, healthy cells. This selective action suggests its potential as a promising candidate for cancer therapeutic development. Studies have shown that this compound induces apoptosis in cancer cells through the intrinsic, mitochondria-dependent pathway.

Comparative Cytotoxicity Data

The selective cytotoxicity of this compound has been quantified across different human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently lower in cancer cells compared to normal cells, indicating a higher efficacy against malignant cells.

Cell LineTypeThis compound IC50 (µg/mL)Normal Cell LineNormal Cell IC50 (µg/mL)Selectivity Index (SI)
LNCaPProstate Cancer208.4[1]RWPE-1770.662[1]3.7
HeLaCervical Cancer3.50[2]Vero361.44[2]>100
MCF-7Breast Cancer0.027[2]Not SpecifiedNot SpecifiedNot Specified
HCT-116Colon Cancer8.38[2]Not SpecifiedNot SpecifiedNot Specified

Selectivity Index (SI): Calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 of normal cells / IC50 of cancer cells). A higher SI value indicates greater selectivity for cancer cells.[3]

Mechanism of Action: Induction of Apoptosis

This compound's cytotoxic activity is primarily attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. The mechanism involves the intrinsic pathway, which is initiated from within the cell, primarily involving the mitochondria.

Key events in this compound-induced apoptosis include:

  • Mitochondrial Membrane Disruption: this compound treatment leads to the collapse of the mitochondrial membrane potential.[1][4]

  • Cytochrome C Release: The disruption of the mitochondrial membrane results in the release of cytochrome C from the mitochondria into the cytosol.[1][4]

  • Caspase Activation: Cytosolic cytochrome C triggers the activation of a cascade of enzymes called caspases, including caspase-9 and the executioner caspases-3/7.[1][4] These caspases are responsible for dismantling the cell.

  • Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, particularly in the G0/G1 phase, in cancer cells.[1]

  • DNA Fragmentation: A hallmark of apoptosis, the fragmentation of nuclear DNA, is observed in cancer cells treated with this compound.[5]

  • Bcl-2 Family Regulation: The apoptotic process is regulated by the Bcl-2 family of proteins. This compound treatment has been shown to increase the levels of pro-apoptotic proteins like Bid and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2.[6][7]

This targeted mechanism of action, which is more pronounced in cancer cells than in normal cells, underscores the therapeutic potential of this compound.

LantanoseA_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion LantanoseA This compound Bcl2 Bcl-2 LantanoseA->Bcl2 - Bax_cyto Bax LantanoseA->Bax_cyto + Bax Bax CytoC_mito Cytochrome C Bax->CytoC_mito Release CytoC_cyto Cytochrome C CytoC_mito->CytoC_cyto Bax_cyto->Bax Casp9 Caspase-9 CytoC_cyto->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells attach Allow cells to attach overnight seed_cells->attach treat Treat with this compound (various concentrations) attach->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve Dissolve formazan (B1609692) crystals with DMSO incubate_mtt->dissolve read Read absorbance dissolve->read calculate Calculate IC50 read->calculate end End calculate->end

References

Lantanose A: A Comparative Guide to its Validation as a Phytochemical Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lantanose A with other potential biomarkers from Lantana camara for use in phytochemical studies. The content is based on available experimental data and established analytical methodologies.

Introduction to Phytochemical Biomarkers in Lantana camara

Lantana camara, a plant species known for its diverse phytochemical composition, is a subject of extensive research for its potential therapeutic properties. The identification and validation of reliable biomarkers are crucial for the standardization of its extracts and the development of new drugs. An ideal biomarker should be specific to the plant or its therapeutic action, easily and reliably quantifiable, and its concentration should correlate with a biological activity. This guide focuses on this compound, an oligosaccharide first isolated from the roots of Lantana camara, and compares it with two other well-studied compounds from the same plant: lantadene (B1181434) A (a pentacyclic triterpenoid) and verbascoside (B1683046) (a phenylethanoid glycoside).

Comparative Analysis of Potential Biomarkers

While this compound was identified in 1992, there is a notable lack of subsequent research on its quantification and specific biological activities, limiting its current validation as a biomarker.[1][2][3][4] In contrast, lantadene A and verbascoside have been extensively studied, with established analytical methods and known biological effects.

BiomarkerChemical ClassPlant Part(s)Reported Concentration (mg/g dry wt.)Key Biological Activities
This compound OligosaccharideRootsNot QuantifiedUnknown
Lantadene A Pentacyclic TriterpenoidLeaves4.9 - 8.1Hepatotoxicity, Allelopathy, Antifungal, Antioxidant[5][6][7][8]
Verbascoside Phenylethanoid GlycosideLeaves, Twigs1.25% of leaf extract, 104.2 mg/g in twig extractProtein Kinase C (PKC) Inhibition, Antifungal, Antioxidant, Hypoglycemic[9][10][11]

Experimental Protocols

General Biomarker Validation Workflow

The validation of a phytochemical biomarker typically follows a multi-step process to ensure its reliability and relevance.

G cluster_0 Phase 1: Discovery & Characterization cluster_1 Phase 2: Analytical Method Development & Validation cluster_2 Phase 3: Biological Activity & Correlation cluster_3 Phase 4: Standardization A Isolation & Purification B Structural Elucidation (NMR, MS) A->B C Method Development (e.g., HPLC-MS) B->C D Method Validation (Linearity, Accuracy, Precision) C->D E In vitro/In vivo Bioassays D->E F Correlation of Concentration with Biological Effect E->F G Establishment as a Quality Control Marker F->G

A general workflow for phytochemical biomarker validation.
Protocol for this compound Analysis (Hypothetical)

Based on standard methods for oligosaccharide analysis, the following protocol is proposed for the quantification of this compound.

a. Extraction:

  • Air-dry and powder the roots of Lantana camara.

  • Extract the powder with 80% ethanol (B145695) by maceration or sonication.

  • Filter the extract and concentrate under reduced pressure to obtain a crude extract.

b. Quantification by HPLC-MS:

  • Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS).

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column suitable for polar compounds like oligosaccharides.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier like ammonium (B1175870) formate.

  • Detection: Mass spectrometry in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

  • Quantification: Generate a standard curve using isolated and purified this compound.

Protocol for Lantadene A Quantification

This protocol is adapted from established HPLC methods for lantadene A analysis.[12][13][14]

a. Extraction:

  • Dry and powder the leaves of Lantana camara.

  • Extract the powder with a suitable organic solvent like methanol (B129727) or a chloroform:methanol mixture.

  • Filter and concentrate the extract.

b. Quantification by HPLC:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol, and water.

  • Detection: UV detection at approximately 210 nm.

  • Quantification: Use a certified reference standard of lantadene A to create a calibration curve for quantification.

Protocol for Verbascoside Quantification

This protocol is based on published HPLC methods for verbascoside quantification in plant extracts.[9][10][11][15][16]

a. Extraction:

  • Dry and powder the leaves or twigs of Lantana camara.

  • Extract the material with methanol or an ethanol-water mixture.

  • Filter and concentrate the extract.

b. Quantification by HPLC:

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of acetic acid or formic acid.

  • Detection: DAD or UV detection at approximately 330 nm.

  • Quantification: Quantify against a standard curve prepared from a verbascoside reference standard.

Signaling Pathways

Understanding the molecular targets of a biomarker is essential for its validation. While the direct signaling pathway for this compound is unknown, the pathways affected by other Lantana camara constituents provide valuable context.

Protein Kinase C (PKC) Signaling Pathway (Inhibited by Verbascoside)

Verbascoside has been identified as an inhibitor of Protein Kinase C (PKC), a key enzyme in many cellular signaling cascades.[17][18][19][20][21]

G receptor GPCR / RTK plc PLC receptor->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc ca2 Ca2+ ip3->ca2 ca2->pkc downstream Downstream Targets (Cell Proliferation, Inflammation) pkc->downstream verbascoside Verbascoside verbascoside->pkc

Inhibition of the PKC signaling pathway by Verbascoside.
PI3K/Akt Signaling Pathway (Modulated by Lantana camara Extracts)

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Phytochemicals from Lantana camara have been shown to modulate this pathway.[22][23][24][25]

G receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylation pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt downstream Downstream Effects (Cell Survival, Growth) akt->downstream lantana Lantana camara Phytochemicals lantana->pi3k Modulation

Modulation of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway (Involved in Plant Defense and Modulated by Lantana camara Extracts)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of stimuli, including pathogen attacks in plants. Extracts from Lantana camara have been found to influence this pathway.[22][26][27][28][29][30]

G stimulus External Stimulus (e.g., Pathogen) mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk response Cellular Response (e.g., Defense Gene Expression) mapk->response lantana Lantana camara Phytochemicals lantana->mapk Modulation

Modulation of the MAPK signaling pathway.

Conclusion and Future Directions

This compound remains a poorly characterized compound within the rich phytochemical landscape of Lantana camara. While its unique oligosaccharide structure presents an interesting candidate for a biomarker, the lack of quantitative data and biological activity studies severely hampers its validation. In contrast, lantadene A and verbascoside are well-documented compounds with established analytical methods and known bioactivities, making them more viable biomarker candidates at present.

Future research should focus on the following to validate this compound as a biomarker:

  • Isolation and Purification: Develop a robust method for isolating sufficient quantities of pure this compound.

  • Quantitative Analysis: Develop and validate a sensitive and specific analytical method, such as HPLC-MS/MS, for the accurate quantification of this compound in different plant parts and extracts.

  • Biological Activity Screening: Investigate the biological activities of purified this compound to understand its potential therapeutic relevance.

  • Correlation Studies: Conduct studies to correlate the concentration of this compound in Lantana camara extracts with specific biological effects.

By addressing these research gaps, the scientific community can determine the true potential of this compound as a valuable biomarker in phytochemical studies and drug development from Lantana camara.

References

Safety Operating Guide

Navigating Laboratory Safety: Proper Disposal Procedures for Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Lantanose A": Initial searches for "this compound" did not yield specific disposal procedures, suggesting it may be a rare or novel compound with limited public safety information. The following guidelines are for Latanoprost, a prostaglandin (B15479496) analog commonly used in research and pharmaceutical development. These procedures are based on established safety protocols for handling potent chemical compounds in a laboratory setting and are highly relevant for researchers, scientists, and drug development professionals.

Safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For a compound like Latanoprost, which is a potent, biologically active molecule, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step approach to the proper disposal of Latanoprost and associated contaminated materials.

Immediate Safety and Handling Protocols

Before beginning any work with Latanoprost, it is crucial to handle the compound in accordance with good industrial hygiene and safety practices.[1] Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

Essential Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended.[1]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling Latanoprost to protect against splashes.[1]
Body Protection Laboratory coat or gownA long-sleeved lab coat is required to protect from contamination.
Respiratory Protection Not typically required under normal useIf there is a risk of aerosolization, work should be conducted in a fume hood.[2]

Step-by-Step Disposal Procedures

The proper disposal of Latanoprost waste must be conducted in compliance with local, state, and federal regulations. It is imperative to never mix Latanoprost waste with non-hazardous waste.

1. Waste Segregation and Collection:

  • Aqueous Waste: All solutions containing Latanoprost must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Any materials contaminated with Latanoprost, such as pipette tips, gloves, and absorbent paper, must be disposed of in a designated hazardous waste bag.

2. Container Labeling and Storage:

  • Before any waste is added, the container must be affixed with a hazardous waste label.

  • The label must clearly state "Hazardous Waste" and "Latanoprost".

  • Waste containers should be kept sealed when not in use and stored in a designated, well-ventilated, and secure area.[3]

3. Spill Management:

In the event of a spill, immediate action is required to contain and clean the area effectively.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.

  • Collection: Collect the absorbent material and any other contaminated debris and place it into the designated solid hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of all hazardous waste containers by a licensed environmental waste management contractor. It is crucial to leave chemicals in their original containers and not mix them with other waste.

Below is a diagram illustrating the logical workflow for the proper disposal of Latanoprost.

Latanoprost Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_final Final Disposal start Start: Handling Latanoprost ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe aqueous_waste Aqueous Waste Generated ppe->aqueous_waste solid_waste Solid Waste Generated ppe->solid_waste collect_aqueous Collect in Labeled, Sealed Hazardous Aqueous Waste Container aqueous_waste->collect_aqueous collect_solid Collect in Labeled Hazardous Solid Waste Bag solid_waste->collect_solid store_waste Store Waste in Secure, Designated Area collect_aqueous->store_waste collect_solid->store_waste spill Spill Occurs contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->collect_solid waste_pickup Arrange for Licensed Hazardous Waste Contractor Pickup store_waste->waste_pickup end End: Compliant Disposal waste_pickup->end

Caption: Latanoprost Disposal Workflow Diagram.

References

Essential Safety and Handling Protocols for Lantanose A

Author: BenchChem Technical Support Team. Date: December 2025

Date of Compilation: 2025-12-03

Disclaimer: This document provides guidance on personal protective equipment (PPE), handling, and disposal of Lantanose A based on general best practices for handling potentially cytotoxic phytochemicals. As no specific Safety Data Sheet (SDS) for this compound is currently available, these recommendations are based on the known toxic properties of Lantana species and general guidelines for handling hazardous chemicals. All laboratory personnel must be trained on these procedures before working with this compound.

Personal Protective Equipment (PPE)

Due to the potential cytotoxic nature of compounds derived from Lantana species, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE for various tasks involving this compound.

Task Required PPE Specifications
Unpacking and Storage Double Gloves, Protective Gown, Eye ProtectionWear two pairs of chemotherapy-tested gloves.[3][4] A disposable, fluid-resistant gown is required.[2] Safety glasses with side shields or goggles should be worn.[5]
Preparation and Handling Double Gloves, Protective Gown, Eye Protection, Respiratory ProtectionTwo pairs of chemotherapy-tested gloves are mandatory.[3][4] Wear a disposable, back-closing gown.[4] A full-face shield or safety goggles in conjunction with a fluid-resistant mask is required to protect against splashes.[3] For handling powders or creating solutions that may aerosolize, a NIOSH-certified N95 respirator is necessary.[4]
Administration/Application Double Gloves, Apron, Armlets, Eye ProtectionAs a minimum, gloves, an apron, and armlets should be worn.[1] Eye protection is required for handling in an uncontrolled environment.[1]
Waste Disposal Double Gloves, Protective Gown, Eye ProtectionWear two pairs of chemotherapy-tested gloves. A disposable gown and eye protection are required when handling cytotoxic waste containers.
Spill Cleanup Double Gloves (Industrial Thickness), Protective Gown, Eye Protection, Respiratory ProtectionUse industrial-thickness gloves (>0.45mm).[1] A full-face shield is preferred.[3] For large spills, a full-facepiece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[4]

Operational Plans: Step-by-Step Handling Procedures

  • Preparation: Designate a specific area for unpacking. Cover the surface with a disposable plastic-backed absorbent pad.[3]

  • Don PPE: Before handling the shipping container, put on a protective gown, two pairs of chemotherapy-tested gloves, and eye protection.[3]

  • Inspect Container: Check the external container for any signs of damage or leakage.

  • Unpacking: Carefully open the shipping container. Remove the primary container of this compound.

  • Surface Decontamination: Wipe the exterior of the primary container with an appropriate deactivating solution.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Waste Disposal: Dispose of all packing materials and used PPE as cytotoxic waste.[2]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

  • Controlled Environment: All handling of this compound, especially weighing of powder and preparation of solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Don PPE: Wear a disposable gown, two pairs of chemotherapy-tested gloves (with the inner glove under the cuff and the outer glove over the cuff), eye protection, and an N95 respirator.[4]

  • Work Surface: Line the work surface of the BSC with a plastic-backed absorbent pad.

  • Weighing: If handling a powder, weigh the required amount carefully to minimize aerosol generation.

  • Reconstitution: Add diluent slowly to the powder. Avoid splashing.

  • Labeling: Clearly label the final solution with the compound name, concentration, date, and hazard symbols.

  • Decontamination: Decontaminate all surfaces of the BSC after completion of work.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (remove outer gloves first, then gown and other PPE, followed by inner gloves).[4] Dispose of all PPE as cytotoxic waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Segregation: All contaminated items (e.g., gloves, gowns, vials, absorbent pads, cleaning materials) must be segregated into designated, leak-proof, and puncture-resistant cytotoxic waste containers. These containers must be clearly labeled with the cytotoxic hazard symbol.

  • Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.

  • Container Closure: Ensure waste containers are securely closed before removal from the laboratory.

  • Waste Collection: Follow institutional procedures for the collection and disposal of cytotoxic waste by authorized personnel.

Experimental Protocols: Spill Management

Prompt and proper management of a this compound spill is crucial to prevent exposure and environmental contamination.[1]

  • Immediate Actions:

    • Alert personnel in the immediate area and restrict access.

    • If there is a risk of aerosolization, evacuate the area and hold your breath.

  • Don PPE:

    • Before re-entering the area, don the appropriate spill cleanup PPE, including a disposable gown, industrial-thickness double gloves, a full-face shield, and a respirator.[1][4]

  • Containment:

    • Use a cytotoxic spill kit.

    • Cover the spill with absorbent pads from the kit to contain it.

  • Cleanup:

    • Carefully collect all contaminated absorbent materials, broken glass (using forceps), and any other contaminated items.

    • Place all materials into the designated cytotoxic waste disposal bags or containers provided in the spill kit.

  • Decontamination:

    • Clean the spill area with an appropriate cleaning agent (e.g., detergent solution), followed by a deactivating agent if available.

    • Wipe the area from the outer edge of the spill towards the center.

    • Rinse the area with clean water.

  • Disposal:

    • Dispose of all used cleaning materials and PPE as cytotoxic waste.[2]

  • Reporting:

    • Report the spill to the laboratory supervisor and the institutional safety officer.

    • Complete any required incident report forms.

Mandatory Visualization: Safe Handling Workflow

G start Start: Receive This compound ppe1 Don PPE: Double Gloves, Gown, Eye Protection start->ppe1 Step 1 unpack Unpack in Designated Area store Store in Secure, Ventilated Area unpack->store Step 3 ppe1->unpack Step 2 ppe2 Don Full PPE: Incl. Respirator store->ppe2 For Use prep Prepare for Use in BSC/CACI handle Handle/Weigh/ Reconstitute prep->handle Step 5 ppe2->prep Step 4 use Experimental Use handle->use Step 6 spill Spill? use->spill During Use spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol Yes decontaminate Decontaminate Work Area & Tools spill->decontaminate No spill_protocol->decontaminate dispose Dispose of Waste in Cytotoxic Containers decontaminate->dispose Step 7 doff_ppe Doff PPE Correctly dispose->doff_ppe Step 8 wash Wash Hands Thoroughly doff_ppe->wash Step 9 end End of Process wash->end Step 10

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.